2'',4''-Di-O-(E-p-Coumaroyl)afzelin
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-NCLAQALISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Origins of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the acylated flavonol glycoside, 2'',4''-Di-O-(E-p-Coumaroyl)afzelin. This document details the primary plant species from which this compound has been isolated, outlines a comprehensive experimental protocol for its extraction and purification, and presents its potential mechanism of action through key signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.
Natural Sources of this compound
This compound has been identified and isolated from a select number of plant species, primarily within the Berberidaceae and Lauraceae families. The principal natural sources are summarized in the table below. While the presence of the compound is confirmed in these species, quantitative data regarding the yield or concentration is not extensively reported in the available scientific literature.
| Plant Species | Family | Plant Part | Reference |
| Epimedium sagittatum | Berberidaceae | Aerial Parts | [1][2][3] |
| Cinnamomum kotoense | Lauraceae | Not specified | |
| Cinnamomum reticulatum | Lauraceae | Not specified | |
| Laurus nobilis | Lauraceae | Not specified |
A structurally related compound, 4΄-O-methyl (2″,4″-di-E-p-coumaroyl) afzelin (B1665622), has been isolated from the leaves of Litsea glutinosa, which also belongs to the Lauraceae family.
Experimental Protocols: Isolation and Characterization
The following is a detailed methodology for the isolation and characterization of this compound, based on the protocol described by Wang GJ, et al. (2007) for its isolation from Epimedium sagittatum[1][2][3]. This protocol is representative of standard phytochemical isolation techniques for acylated flavonol glycosides.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Epimedium sagittatum are collected, air-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which typically contains polar glycosides, is collected for further purification.
Chromatographic Purification
-
Column Chromatography (CC): The n-BuOH extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform (B151607) and methanol (e.g., 9:1) and gradually increasing the proportion of methanol.
-
Sephadex LH-20 Chromatography: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating flavonoids and other polyphenolic compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, allowing for the isolation of the pure compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the positions of the p-coumaroyl groups on the afzelin core.
Potential Signaling Pathways and Biological Activity
While direct studies on the specific biological activities of this compound are limited, flavonoids and their acylated glycosides are well-documented for their anti-inflammatory properties. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The afzelin core of the molecule is known to interact with components of these pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, likely including this compound, are hypothesized to inhibit this pathway by preventing the degradation of IκBα[4].
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades are crucial for regulating a variety of cellular processes, including inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Studies on afzelin have shown that it can influence the phosphorylation of p38 MAPK, thereby modulating downstream inflammatory responses[5]. It is plausible that this compound shares this modulatory activity.
Conclusion and Future Directions
This compound is a naturally occurring acylated flavonol glycoside with a limited but identified distribution in the plant kingdom, most notably in Epimedium sagittatum. While established protocols for its isolation exist, there is a clear need for further research to quantify the yields of this compound from its natural sources. Furthermore, detailed investigations into its specific biological activities and mechanisms of action are warranted. The potential for this compound to modulate key inflammatory pathways like NF-κB and MAPK makes it a promising candidate for further drug development and therapeutic application. Future studies should focus on quantitative analysis in various plant sources and in-depth pharmacological evaluations to fully elucidate its therapeutic potential.
References
- 1. Prenylflavonol, acylated flavonol glycosides and related compounds from Epimedium sagittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | CAS 163434-73-9 | 美国InvivoChem [invivochem.cn]
- 5. Afzelin positively regulates melanogenesis through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Acylated Flavonol Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylated flavonol glycosides represent a significant class of plant secondary metabolites, distinguished by the attachment of an acyl group to the sugar moiety of a flavonol glycoside. This structural modification has been shown to profoundly influence their physicochemical properties and biological activities. The increased lipophilicity and altered steric conformation resulting from acylation can enhance bioavailability and interaction with cellular targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of acylated flavonol glycosides, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.
Antioxidant Activity
Acylated flavonol glycosides are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress implicated in numerous chronic diseases. The addition of an acyl group, particularly a phenolic acid like p-coumaric or gallic acid, often enhances the antioxidant capacity compared to their non-acylated counterparts.
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 (µM) | Reference |
| Tiliroside (Kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) | DPPH | 6 | [1] |
| Tiliroside | Superoxide Scavenging | 21.3 | [1][2] |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH | 28.61 | [3] |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | DPPH | 36.93 | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of acylated flavonol glycosides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. These compounds have been shown to suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | IC50 (µM) | Reference |
| Tiliroside | Inhibition of enzymatic lipid peroxidation | 12.6 | [1][2] |
| Tiliroside | Inhibition of non-enzymatic lipid peroxidation | 28 | [1][2] |
| Kaempferol-3-O-α-l-(4″-E-p-coumaroyl)rhamnoside | Nitric Oxide Production in RAW 264.7 cells | 4.1–413.8 | [4] |
Anticancer Activity
Acylated flavonol glycosides have demonstrated promising anticancer activities in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Tiliroside | SNU-387 (Liver Cancer) | MTT | 464 | [5] |
| Tiliroside | LMH/2A (Liver Cancer) | MTT | 510 | [5] |
| Tiliroside | McA-RH7777 (Liver Cancer) | MTT | 422 | [5] |
| Tiliroside | N1-S1 Fudr (Liver Cancer) | MTT | 414 | [5] |
| Quercetin-3-O-(6''-galloyl)-β-D-glucopyranoside | HepG2 (Liver Cancer) | MTT | 24 µM (as Quercetin) | [4] |
| Acetylated Quercetin | MCF-7 (Breast Cancer) | MTS | 37 µM |
Antimicrobial Activity
The antimicrobial properties of acylated flavonol glycosides are linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The increased lipophilicity due to acylation is thought to facilitate their interaction with bacterial and fungal cell walls.
Quantitative Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Multiple bacteria and fungi | 1-2 | [6][7] |
| Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | Staphylococcus aureus | 64 | [8] |
| Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Staphylococcus aureus | 64 | [8] |
| Acylated Kaempferol Glycosides | Staphylococcus aureus | 4 - 16 | [8] |
| Quercetin | Staphylococcus aureus (MSSA) | 250 | [9] |
| Quercetin | Staphylococcus aureus (MRSA) | 500 | [9] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution and then make serial dilutions to various concentrations.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions.
-
Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of acylated flavonol glycosides are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Signaling
Acylated flavonol glycosides can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by acylated flavonol glycosides.
Caption: Modulation of MAPK signaling pathways by acylated flavonol glycosides.
Anticancer Signaling
The anticancer effects of these compounds are often mediated through the modulation of pathways like PI3K/Akt, which are critical for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt survival pathway by acylated flavonol glycosides.
Experimental Workflows
Visualizing experimental workflows can aid in the clear and concise communication of methodologies.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion
Acylated flavonol glycosides exhibit a diverse and potent range of biological activities, making them compelling candidates for the development of novel therapeutic agents. The addition of an acyl moiety significantly influences their bioactivity, often enhancing their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ijeab.com [ijeab.com]
A Comprehensive Technical Review of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside. This technical guide provides a detailed overview of its chemical properties, known biological activities, and relevant experimental methodologies for its study. Due to the limited specific research on this particular di-coumaroyl derivative, this review also incorporates data from its parent compounds, afzelin (B1665622) and p-coumaric acid, to infer potential mechanisms of action and biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound was first isolated from the aerial parts of Epimedium sagittatum. Its structure consists of the flavonol afzelin (kaempferol-3-O-rhamnoside) with two E-p-coumaroyl groups esterified to the 2'' and 4'' positions of the rhamnose sugar moiety.
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₂O₁₄ | PubChem |
| Molecular Weight | 724.7 g/mol | PubChem |
| IUPAC Name | [(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| CAS Number | 163434-73-9 | PubChem |
Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of this compound is scarce in the currently available literature. The primary study that isolated this compound reported on the vasorelaxing properties of the bulk extract and several isolated compounds. However, the individual compounds, including presumably this compound, did not demonstrate a significant vasorelaxing effect on their own.
To provide a more comprehensive understanding of its potential, this guide includes quantitative data for structurally related compounds.
Anti-inflammatory Activity
While specific data for this compound is not available, a structurally similar di-acylated flavonol glycoside, kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucoside , has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 36.3 ± 3.2 μM [1][2]. This suggests that this compound may possess similar anti-inflammatory properties.
The anti-inflammatory effects of its parent molecules, afzelin and p-coumaric acid, are well-documented and are thought to be mediated through the inhibition of key inflammatory mediators.
| Compound | Assay | Cell Line | IC₅₀/Effect |
| Kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucoside | Nitric Oxide (NO) Production | RAW264.7 | 36.3 ± 3.2 μM[1][2] |
| p-Coumaric Acid | Inhibition of iNOS, COX-2, IL-1β, and TNF-α expression | RAW264.7 | Significant inhibition at 10-100 μg/ml[3][4] |
Antioxidant Activity
The antioxidant potential of flavonoids and coumaric acid derivatives is well-established. The p-coumaroyl moiety is known to enhance the antioxidant and cytoprotective effects of flavonoid glycosides[5][6]. Although a specific IC₅₀ value for the DPPH radical scavenging activity of this compound has not been reported, it is expected to exhibit potent antioxidant activity. For comparison, the parent compound, afzelin , has a reported DPPH scavenging IC₅₀ value of 6.44 μg/ml .
| Compound | Assay | IC₅₀ Value |
| Afzelin | DPPH Radical Scavenging | 6.44 μg/ml |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.
Isolation of Acylated Flavonol Glycosides from Epimedium Species
A general procedure for the isolation of acylated flavonol glycosides from Epimedium involves the following steps:
-
Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The acylated flavonol glycosides are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:
-
Column chromatography on silica (B1680970) gel, Sephadex LH-20, or MCI gel.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound in methanol at various concentrations.
-
Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH solution. A control is prepared with methanol instead of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, an inflammatory mediator, in cell culture supernatant using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.
-
Cell Lysis: After treatment and stimulation as described in the NO production assay, lyse the RAW 264.7 cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Signaling Pathways
Based on the known activities of afzelin and p-coumaric acid, this compound is likely to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
This compound is an acylated flavonol glycoside with potential antioxidant and anti-inflammatory properties. While direct experimental evidence for its bioactivity is limited, data from structurally similar compounds and its constituent molecules, afzelin and p-coumaric acid, suggest that it may act by inhibiting key inflammatory pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations into this promising natural product.
References
- 1. New Anti-inflammatory Flavonol Glycosides from Lindera akoensis Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Overview for Drug Discovery Professionals
Introduction
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside, a class of compounds gaining significant interest in pharmaceutical research for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development.
Isolated from medicinal plants such as Epimedium sagittatum, this complex flavonoid derivative exhibits promising antioxidant and anti-inflammatory properties.[1] While research specifically focused on this compound is still in its early stages, the known bioactivities of its parent compound, afzelin (B1665622), and the influence of p-coumaroyl moieties on other flavonoids suggest a broader therapeutic potential. This guide will synthesize the available data, detail experimental methodologies, and explore likely mechanisms of action through signaling pathway diagrams.
Physicochemical Properties and Structure
This compound is a derivative of afzelin, which is kaempferol-3-O-rhamnoside. In this specific molecule, two E-p-coumaroyl groups are attached to the 2'' and 4'' positions of the rhamnose sugar moiety. The addition of these lipophilic coumaroyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent afzelin molecule, potentially enhancing its bioactivity and cellular uptake.
Known and Potential Therapeutic Uses
Current research directly investigating this compound has highlighted its antioxidant and anti-inflammatory activities.
Extrapolating from the well-documented therapeutic effects of its parent compound, afzelin, and other related acylated flavonoids, this compound may also possess:
-
Anti-cancer properties: Afzelin has demonstrated anti-tumor activity against various cancer cell lines.[2] The addition of coumaroyl groups could potentially enhance this activity.
-
Neuroprotective effects: Flavonoids are widely studied for their neuroprotective potential. Afzelin has shown promise in models of neurodegenerative diseases.
-
Antiviral activity: Certain flavonoids exhibit antiviral properties, a potential area for future investigation of this compound.
-
Cardioprotective effects: The antioxidant and anti-inflammatory properties are key mechanisms in mitigating cardiovascular diseases.
Further preclinical and clinical studies are necessary to validate these potential applications.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of this compound.
| Biological Activity | Assay | Model System | Result (IC50/Inhibition) | Reference |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | IC50: 18.5 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 62% inhibition at 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.
-
Reaction mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A blank containing the solvent and DPPH, and a positive control (e.g., ascorbic acid or trolox) are also included.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants to determine the anti-inflammatory activity of a compound.
-
Cell Culture and Treatment: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement: The absorbance of the resulting azo dye is measured at a wavelength of around 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound have not been fully elucidated, its demonstrated anti-inflammatory and antioxidant activities, along with the known mechanisms of its parent compound afzelin, suggest the involvement of key cellular signaling cascades.
Hypothesized Anti-inflammatory Signaling Pathway
The inhibition of nitric oxide production in LPS-stimulated macrophages strongly suggests that this compound may interfere with the NF-κB (Nuclear Factor-kappa B) signaling pathway . This pathway is a central regulator of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Potential Antioxidant-Related Signaling Pathway
The antioxidant activity of flavonoids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Caption: Potential activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. While current research is limited, the bioactivity of its parent compound, afzelin, suggests a wider range of potential therapeutic applications, including in oncology and neurodegenerative diseases.
Future research should focus on:
-
In-depth mechanistic studies to confirm the modulation of signaling pathways such as NF-κB and Nrf2.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.
-
Pharmacokinetic and ADME studies to understand its absorption, distribution, metabolism, and excretion.
-
Structure-activity relationship (SAR) studies to potentially design more potent and selective derivatives.
This technical guide provides a foundation for further exploration of this compound as a lead compound in drug discovery and development. The unique structural features and initial biological data warrant a more thorough investigation into its therapeutic potential.
References
In-Depth Technical Guide: 2'',4''-Di-O-(E-p-Coumaroyl)afzelin (CAS Number: 163434-73-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies associated with its study. Notably, this compound has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antioxidant and anti-inflammatory properties. This document consolidates available quantitative data, details experimental protocols for its synthesis, isolation, and biological evaluation, and visualizes key experimental workflows for clarity.
Chemical and Physical Properties
This compound is a derivative of afzelin, a flavonoid, where two p-coumaroyl groups are attached to the rhamnose sugar moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 163434-73-9 | |
| Molecular Formula | C39H32O14 | [1][2][3][4][5] |
| Molecular Weight | 724.66 g/mol | [1][2][3][4][5] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Synonyms | Kaempferol 3-O-alpha-L-[2,4-di-(E)-p-coumaroyl]rhamnopyranoside | [2] |
Biological Activities
This compound has been shown to possess a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.
Antibacterial Activity
A significant body of research highlights the potent inhibitory activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
Quantitative Data: Anti-MRSA Activity
| Parameter | Value | Cell Line/Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | Data not available in searched literature | MRSA |
Note: While described as having "potent inhibitory activity," the specific MIC value has not been found in the reviewed literature.
Antioxidant Activity
The compound exhibits significant antioxidant properties, likely attributable to its flavonoid structure.
Quantitative Data: Antioxidant Activity
| Assay | IC50 Value | Conditions | Reference |
| DPPH Radical Scavenging | 18.5 μM | --- |
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in in vitro models.
Quantitative Data: Anti-inflammatory Activity
| Assay | Inhibition | Concentration | Cell Line | Conditions | Reference |
| Nitric Oxide (NO) Production | 62% | 20 μM | RAW 264.7 macrophages | LPS-stimulated |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning this compound.
Isolation from Epimedium sagittatum
The following protocol is based on the isolation of related acylated flavonol glycosides from Epimedium sagittatum.
Experimental Workflow: Isolation and Purification
Figure 1. General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried aerial parts of Epimedium sagittatum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol.
-
Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Further Purification: Fractions containing the desired compound are further purified using Sephadex LH-20 column chromatography.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Synthesis
A method for the synthesis of Kaempferol 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranosides has been reported, providing a route to obtain this compound for further study.
Experimental Workflow: Chemical Synthesis
Figure 2. A simplified workflow for the chemical synthesis of the target compound.
Detailed Protocol:
The specific, detailed steps of the synthesis, including reagents, reaction conditions, and purification methods, would be derived from the full text of the relevant synthetic chemistry publication.
Anti-MRSA Activity Assay (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow: MIC Determination
Figure 3. Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of an MRSA strain is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the MRSA suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant capacity of a compound.
Detailed Protocol:
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of this compound are also prepared.
-
Reaction: The compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Production Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Measurement of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.
Potential Mechanism of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of its parent compound, afzelin, provide some insights into its potential mechanisms.
Logical Relationship: Potential Anti-inflammatory Pathways
Figure 4. Postulated anti-inflammatory mechanism of action.
Afzelin has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It is plausible that this compound shares a similar mechanism of action. Further research is required to confirm the specific molecular targets and signaling pathways involved.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial, antioxidant, and anti-inflammatory activities. The potent activity against MRSA is particularly noteworthy and warrants further investigation, including the determination of its precise MIC values against various clinical isolates and in vivo efficacy studies. Elucidation of its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The synthetic route that has been established will be instrumental in providing sufficient quantities of the compound for these future studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this fascinating molecule.
References
- 1. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action Hypotheses for Coumaroyl Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Coumaroyl Flavonoids
Coumaroyl flavonoids are a specialized subclass of flavonoids characterized by the attachment of a coumaroyl group to a flavonoid glycoside core. This structural modification has been shown to significantly influence their biological activities, often enhancing their therapeutic potential. These natural compounds are found in a variety of plants and have garnered considerable interest in the scientific community for their diverse pharmacological properties. This guide provides a comprehensive overview of the current hypotheses regarding the mechanisms of action of coumaroyl flavonoids, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting activities.
Mechanism of Action Hypotheses
The biological effects of coumaroyl flavonoids are multifaceted, stemming from their ability to modulate key cellular signaling pathways and interact with various molecular targets. The presence of the coumaroyl moiety is often associated with enhanced bioactivity compared to their non-coumaroylated flavonoid glycoside counterparts.
Antioxidant Activity
One of the most well-documented mechanisms of action for coumaroyl flavonoids is their potent antioxidant activity. This is attributed to their ability to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions.
-
Radical Scavenging: Coumaroyl flavonoids can directly scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on both the flavonoid and coumaroyl moieties act as hydrogen donors, stabilizing free radicals and terminating oxidative chain reactions.
-
Metal Chelation: The accumulation of metal ions, such as iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Coumaroyl flavonoids can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative damage.
-
Upregulation of Endogenous Antioxidant Enzymes: Coumaroyl flavonoids have been shown to activate the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like coumaroyl flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant capacity. For instance, apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) has been shown to elicit a neuroprotective effect through the GSK-3β phosphorylation-mediated activation of Nrf2[1][2][3].
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many diseases. Coumaroyl flavonoids have demonstrated significant anti-inflammatory properties through the modulation of critical inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tiliroside, a kaempferol (B1673270) derivative, has been shown to inhibit the activation of the NF-κB pathway by targeting TNF receptor-associated factor 6 (TRAF-6), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes[4][5][6].
-
Modulation of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in inflammation. Tiliroside has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating the expression of iNOS and COX-2[7].
-
Inhibition of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, coumaroyl flavonoids effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory mediator nitric oxide (NO)[7][8].
Neuroprotective Effects
The ability of coumaroyl flavonoids to cross the blood-brain barrier makes them promising candidates for the development of neuroprotective agents. Their mechanisms of action in the central nervous system are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways.
-
Attenuation of Oxidative Stress in Neuronal Cells: As mentioned earlier, coumaroyl flavonoids like apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) can protect neuronal cells from oxidative damage by activating the Nrf2 pathway[1][2][3]. APG has been shown to improve neurological outcomes and reduce infarct volume in animal models of ischemic stroke[9][10].
-
Inhibition of Neuroinflammation: Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. By inhibiting microglial activation and the subsequent release of pro-inflammatory mediators, coumaroyl flavonoids can protect neurons from inflammatory damage. Tiliroside, for example, inhibits neuroinflammation in microglia by targeting the TRAF-6/NF-κB/p38 MAPK signaling pathways[4][5][6].
-
Modulation of Synaptic Plasticity and Neuronal Survival: The coumaroyl flavonoid icariin (B1674258) has been shown to improve synaptic plasticity and cognitive deficits in a rat model of Alzheimer's disease. This effect is mediated through the BDNF/TrkB/Akt signaling pathway, which is crucial for neuronal survival and function[11]. Icariin has also demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning[4].
Enzyme Inhibition
Coumaroyl flavonoids can directly interact with and inhibit the activity of various enzymes involved in disease processes.
-
Inhibition of Enzymes in the Arachidonic Acid Pathway: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. Flavonoids, in general, are known to inhibit these enzymes, and the presence of a coumaroyl group can enhance this inhibitory activity.
-
Inhibition of Acetylcholinesterase (AChE): As mentioned in the context of neuroprotection, icariin is a potent inhibitor of AChE, with an IC50 value in the nanomolar range[4]. This activity is relevant for the symptomatic treatment of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of selected coumaroyl flavonoids.
Table 1: Antioxidant Activity of Tiliroside
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 1.1 | [12] |
| ABTS Radical Scavenging | 0.121 (Leaves extract) | [12] |
| FRAP | 0.7 (Roots extract) | [12] |
Table 2: Enzyme Inhibitory Activity of Icariin
| Enzyme | IC50 | Reference |
| Acetylcholinesterase (AChE) | 3.50 x 10⁻⁸ mol/L | [4] |
| Monoamine Oxidase A (MAO-A) | 421.74 µM | [13] |
| Lipid Peroxidation | 301.03 µM | [13] |
Table 3: Anti-inflammatory Activity of Tiliroside
| Mediator/Enzyme | Effect | Cell Line | Reference |
| Nitric Oxide (NO) | Significant suppression | RAW 264.7 | [7] |
| iNOS | Significant downregulation | RAW 264.7 | [7] |
| COX-2 | Significant downregulation | RAW 264.7 | [7] |
| TNF-α | No notable inhibition | RAW 264.7 | [7] |
| IL-6 | No notable inhibition | RAW 264.7 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Prepare a series of concentrations of the coumaroyl flavonoid sample in the same solvent.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the sample or control solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the coumaroyl flavonoid sample.
-
Use a known antioxidant, such as FeSO₄·7H₂O, to create a standard curve.
-
-
Assay:
-
In a 96-well plate, add 20 µL of the sample or standard to each well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and is expressed as µM Fe(II) equivalents.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color. The reduction in color is proportional to the antioxidant's activity.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the coumaroyl flavonoid sample.
-
-
Assay:
-
Add 10 µL of the sample to 1 mL of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as in the DPPH assay. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Fe²⁺-Chelating Activity Assay
Principle: This assay determines the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). The formation of the ferrozine-Fe²⁺ complex results in a colored product, and a decrease in color indicates the chelating activity of the sample.
Procedure:
-
Reagent Preparation:
-
Prepare a 2 mM FeCl₂ solution.
-
Prepare a 5 mM ferrozine solution.
-
Prepare a series of concentrations of the coumaroyl flavonoid sample.
-
-
Assay:
-
Mix 50 µL of the sample with 1.55 mL of deionized water and 100 µL of 2 mM FeCl₂.
-
After 5 minutes, add 100 µL of 5 mM ferrozine to initiate the reaction.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of chelation is calculated using the formula:
where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.
-
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solution according to the kit manufacturer's instructions.
-
Dissolve the coumaroyl flavonoid and a known COX inhibitor (e.g., celecoxib) in DMSO and then dilute to the desired concentrations with the assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.
-
Add the test compound or control inhibitor.
-
Pre-incubate for 10-15 minutes at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Immediately measure the absorbance at the specified wavelength in kinetic mode for 5-10 minutes.
-
-
Calculation:
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid), which can be detected by an increase in absorbance at 234 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of soybean lipoxygenase in borate (B1201080) buffer (pH 9.0).
-
Prepare a solution of linoleic acid in a mixture of ethanol and water.
-
Dissolve the coumaroyl flavonoid and a known LOX inhibitor (e.g., quercetin) in DMSO and dilute with the assay buffer.
-
-
Assay:
-
In a UV-transparent 96-well plate, add the borate buffer, the test compound or control, and the enzyme solution.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 234 nm over 3-5 minutes.
-
-
Calculation:
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Flavonoid Biosynthesis Pathway starting from p-Coumaroyl-CoA.
Caption: Inhibition of the NF-κB Signaling Pathway by Tiliroside.
Caption: Inhibition of the MAPK Signaling Pathway by Tiliroside.
Caption: Activation of the Keap1-Nrf2 Antioxidant Pathway by APG.
Caption: General Experimental Workflow for Assessing Antioxidant Activity.
References
- 1. Apigenin-7- O- β-D-(-6"- p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]
- 3. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - Figure f1 | Aging [aging-us.com]
- 4. [Inhibitory effect of icariin on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Icariin Attenuates Synaptic and Cognitive Deficits in an A β1-42-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Icariin and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the chemical synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. Afzelin (B1665622) (Kaempferol-3-O-α-L-rhamnoside) is a known flavonol with various biological activities, and its acylated derivatives are of significant interest for structure-activity relationship studies and drug development.[1][2][3] The synthetic route presented here is based on established methodologies for the regioselective acylation of flavonoid glycosides and involves a three-stage process: protection of phenolic hydroxyls, regioselective esterification, and final deprotection.[4] This protocol is intended to provide a reproducible method for obtaining the target compound for research and development purposes.
Overall Synthetic Workflow
The synthesis of this compound from the starting materials, afzelin and E-p-coumaric acid, is accomplished through a multi-step chemical process. The workflow is designed to selectively acylate the 2'' and 4'' hydroxyl groups on the rhamnose moiety of afzelin.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
2.1 Materials and Reagents
-
Afzelin (Kaempferol-3-O-α-L-rhamnoside)
-
(E)-p-Coumaric acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Palladium on carbon (Pd/C, 10%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Deuterated solvents for NMR (e.g., CD3OD)
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system with a C18 column
2.2 Step 1: Protection of Phenolic Hydroxyl Groups (Synthesis of 1)
This step protects the reactive phenolic hydroxyl groups on both the afzelin and p-coumaric acid molecules to ensure the subsequent acylation occurs on the sugar moiety.
-
Procedure:
-
Dissolve afzelin (1.0 eq) in anhydrous DMF.
-
Add anhydrous K2CO3 (10 eq) to the solution.
-
Add benzyl bromide (BnBr, 8 eq) dropwise while stirring under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to yield the per-benzylated afzelin intermediate (1) .
-
Separately, protect the phenolic hydroxyl of (E)-p-coumaric acid using a similar benzylation procedure to obtain 4-O-benzyl-(E)-p-coumaric acid (2) .
-
2.3 Step 2: Regioselective Diacylation (Synthesis of 3)
This is the key esterification step to couple two units of protected p-coumaric acid to the protected afzelin intermediate.
-
Procedure:
-
Dissolve the protected afzelin (1) (1.0 eq) and protected p-coumaric acid (2) (2.5 eq) in anhydrous DCM.
-
Add DMAP (0.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the protected di-acylated product (3) .
-
2.4 Step 3: Deprotection (Synthesis of 4)
The final chemical step involves the removal of all benzyl protecting groups to yield the target molecule.
-
Procedure:
-
Dissolve the protected di-acylated intermediate (3) in a mixture of EtOAc/MeOH.
-
Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final product (4) , this compound.
-
2.5 Step 4: Purification and Characterization
High purity is achieved using preparative chromatography.
-
Purification:
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ for C39H32O14 is ~725.1865.
-
Nuclear Magnetic Resonance (NMR): Confirm the structure and regiochemistry using ¹H and ¹³C NMR spectroscopy. Key shifts should be compared with literature data for similar compounds.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on typical yields and conditions reported for analogous reactions.[4]
| Parameter | Step 1: Protection | Step 2: Diacylation | Step 3: Deprotection |
| Key Reagents | Afzelin, BnBr, K2CO3 | Protected Afzelin (1) , Protected p-Coumaric Acid (2) , DCC, DMAP | Protected Intermediate (3) , H2, Pd/C |
| Solvent | DMF | DCM | EtOAc/MeOH |
| Temperature | Room Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 24 - 48 h | 12 - 24 h | 12 - 24 h |
| Expected Yield | ~70-80% | ~60-70% | ~85-95% |
| Product MW | Varies (Protected) | Varies (Protected) | 724.68 g/mol [8] |
Expected Spectroscopic Data for Final Product (4):
-
HRMS-ESI: m/z [M+H]⁺ calcd. for C39H33O14: 725.1865; found: 725.xxxx.
-
¹H NMR (CD3OD): Expect characteristic signals for the kaempferol (B1673270) backbone, the rhamnose sugar, and two E-p-coumaroyl groups. Key signals include doublets for the vinyl protons of the coumaroyl groups (~6.4 and ~7.6 ppm) and aromatic protons.
-
¹³C NMR (CD3OD): Expect signals corresponding to the 39 carbons, including carbonyls from the flavonoid and ester groups (~150-180 ppm), aromatic/vinylic carbons (~95-165 ppm), and sugar carbons (~65-105 ppm).
Chemical Reaction Pathway
The following diagram illustrates the proposed chemical transformations.
Caption: Proposed chemical synthesis pathway.
Safety Precautions
-
Benzyl bromide (BnBr) is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and can cause severe allergic reactions upon contact. Avoid inhalation and skin contact.
-
Organic Solvents (DMF, DCM, etc.) are flammable and/or toxic. Use in a fume hood and away from ignition sources.
-
Catalytic Hydrogenation (H2, Pd/C): Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Hydrogen gas is highly flammable. Perform this reaction with appropriate care and equipment. Do not allow the catalyst to dry in the air.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 8. This compound | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin from Epimedium
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonoid glycoside that has been isolated from plants of the Epimedium genus, notably Epimedium sagittatum. As a derivative of afzelin (B1665622) (kaempferol-3-O-rhamnoside), this compound belongs to a class of phytochemicals known for their potential therapeutic properties. Acylated flavonoids often exhibit enhanced biological activity and bioavailability compared to their non-acylated counterparts. Structurally, it is characterized by a kaempferol (B1673270) backbone linked to a rhamnose sugar, which is further acylated with two p-coumaroyl groups. The physicochemical properties of this compound are summarized in Table 1. This document provides a detailed protocol for the isolation and purification of this compound from Epimedium leaf material, drawing upon established methodologies for flavonoid separation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₂O₁₄ | [1] |
| Molecular Weight | 724.66 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, and ethanol (B145695) | [4] |
| Storage | Room temperature for short term, -20°C for long term | [3] |
Experimental Protocols
This protocol outlines a comprehensive procedure for the isolation of this compound from dried Epimedium leaves, involving extraction, enrichment, and final purification steps.
Extraction of Total Flavonoids
The initial step involves the extraction of total flavonoids from the plant material. Ultrasonic-assisted extraction is recommended for its efficiency at moderate temperatures, which helps to minimize the degradation of thermolabile compounds.
Materials and Reagents:
-
Dried and powdered leaves of Epimedium
-
70% (v/v) Ethanol in deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Mix 100 g of powdered Epimedium leaves with 1.5 L of 70% ethanol.
-
Perform ultrasonic-assisted extraction at 40 kHz for 30 minutes at a controlled temperature of 50°C.
-
Separate the supernatant by centrifugation (4000 rpm, 15 min) and collect it.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the supernatants and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Lyophilize the remaining aqueous extract to obtain the crude flavonoid extract as a dry powder.
Enrichment of Flavonoids using Macroporous Resin Chromatography
The crude extract is then subjected to macroporous resin chromatography to remove highly polar impurities such as sugars and some organic acids, thereby enriching the flavonoid content.
Materials and Reagents:
-
Crude flavonoid extract
-
AB-8 type macroporous resin
-
Deionized water
-
Ethanol (various concentrations: 30%, 60%, 90% v/v)
-
Glass column for chromatography
Procedure:
-
Pre-treat the AB-8 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Pack the resin into a glass column (e.g., 5 cm diameter, 50 cm length).
-
Dissolve the crude extract in a small amount of 30% ethanol to prepare the loading sample.
-
Load the sample onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of ethanol:
-
5 BV of 30% ethanol to remove more polar compounds.
-
5 BV of 60% ethanol to elute the target flavonoids.
-
5 BV of 90% ethanol to regenerate the column.
-
-
Collect the 60% ethanol fraction, concentrate it using a rotary evaporator, and lyophilize to obtain the enriched flavonoid extract.
Table 2: Macroporous Resin Chromatography Parameters
| Parameter | Value |
| Resin Type | AB-8 |
| Loading Flow Rate | 2 BV/h |
| Elution Solvents | Deionized Water, 30% Ethanol, 60% Ethanol, 90% Ethanol |
| Elution Volume | 5 BV for each step |
| Target Fraction | 60% Ethanol |
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is achieved using preparative HPLC, which offers high resolution for separating structurally similar flavonoids.
Materials and Reagents:
-
Enriched flavonoid extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%) in deionized water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the enriched flavonoid extract in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform the separation on a preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Use a binary solvent system:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Employ a linear gradient elution as detailed in Table 3.
-
Monitor the eluent at 270 nm and 320 nm, as flavonoids and coumaroyl groups have characteristic absorbances in these regions.
-
Collect the fractions corresponding to the peak of interest.
-
Combine the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Preparative HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0 | 10 | 70 | 30 |
| 40 | 10 | 40 | 60 |
| 45 | 10 | 10 | 90 |
| 50 | 10 | 10 | 90 |
| 55 | 10 | 70 | 30 |
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below.
Caption: Isolation workflow for this compound.
Potential Signaling Pathway Modulation
Kaempferol and its glycosides, including acylated derivatives, have been reported to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. This compound | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2",4"-Di-O-(E-p-coumaroyl)afzelin Price from Supplier Brand Shanghai Yuanye Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. 2",4"-Di-O-(E-p-couMaroyl)afzelin,163434-73-9 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
- 4. This compound | CAS 163434-73-9 | 美国InvivoChem [invivochem.cn]
Measuring the Antioxidant Activity of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is an acylated flavonoid glycoside, a class of natural compounds garnering significant interest for their potential health benefits. Flavonoids are well-documented for their antioxidant properties, which are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The unique structure of this compound, featuring two p-coumaroyl groups attached to the afzelin (B1665622) core, suggests potentially enhanced antioxidant activity. Acylation can modulate the lipophilicity and electron-donating capacity of flavonoids, influencing their ability to neutralize free radicals.
These application notes provide detailed protocols for commonly employed in vitro assays to quantify the antioxidant activity of this compound. The assays described—DPPH, ABTS, FRAP, and ORAC—cover different mechanisms of antioxidant action, offering a comprehensive profile of the compound's potential.
Data Presentation: Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of this compound and structurally related compounds for comparative purposes. This allows for an initial assessment of its potency relative to its parent compound, afzelin, and other relevant flavonoids.
| Compound | Assay | IC50 / Value | Units | Reference |
| This compound | DPPH | 18.5 | µM | [1] |
| Afzelin (Kaempferol-3-O-rhamnoside) | DPPH | 14.6 | µg/mL | [2][3] |
| Kaempferol | DPPH | 6.37 | µg/mL | |
| Kaempferol | ABTS | 4.93 | µg/mL | |
| Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)-glucopyranoside) | DPPH | Lower than Astragalin | IC50 | |
| Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)-glucopyranoside) | ABTS | Lower than Astragalin | IC50 |
Note: Direct comparative values for this compound in ABTS, FRAP, and ORAC assays were not found in the reviewed literature. The data for related compounds are provided for scientific context. The acylation with p-coumaroyl moieties is suggested to enhance antioxidant effects.
Experimental Protocols
Detailed methodologies for four key antioxidant assays are provided below. It is recommended to use a positive control, such as Trolox, Ascorbic Acid, or Quercetin, in each assay for validation and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.2 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol in a volumetric flask.
-
Vortex until fully dissolved.
-
Protect the solution from light by wrapping the flask in aluminum foil and store at 4°C. Prepare fresh weekly.
-
-
Preparation of DPPH Working Solution:
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This may require some optimization.
-
-
Preparation of Test Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol (Microplate):
-
In a 96-well plate, add 100 µL of each concentration of the test sample and positive control to their respective wells in triplicate.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol (or Ethanol)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Stock Solution (7 mM):
-
Dissolve 38.4 mg of ABTS in 10 mL of water.
-
-
Preparation of Potassium Persulfate Solution (2.45 mM):
-
Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
-
Preparation of ABTS•+ Working Solution:
-
Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol (Microplate):
-
Add 10 µL of each concentration of the test sample and positive control to their respective wells in triplicate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate (B1210297) trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
-
Preparation of FRAP Working Solution:
-
Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.
-
Prepare this solution fresh and warm it to 37°C before use.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Prepare a standard curve using ferrous sulfate (e.g., 100-1000 µM).
-
-
Assay Protocol (Microplate):
-
Add 10 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well plate in triplicate.
-
Add 190 µL of the pre-warmed FRAP working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Calculate the FRAP value of the sample by comparing its absorbance to the ferrous sulfate standard curve.
-
The results are expressed as µmol of Fe(II) equivalents per gram or mole of the compound.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate Buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control.
Procedure:
-
Preparation of Reagents:
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer and dilute it to the final working concentration (e.g., 10 nM). Protect from light.
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to the desired concentration (e.g., 240 mM). Prepare fresh for each assay.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in 75 mM phosphate buffer and create a series of dilutions (e.g., 12.5 - 200 µM) for the standard curve.
-
-
Preparation of Test Sample Solutions:
-
Dissolve this compound in 75 mM phosphate buffer to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Protocol (Microplate):
-
Add 25 µL of the test sample, Trolox standards, or phosphate buffer (blank) to the wells of a black 96-well plate in triplicate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Calculation of ORAC Value:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve.
-
The results are expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.
-
Visualizations
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC Assay Signaling Pathway
Caption: Mechanism of the Oxygen Radical Absorbance Capacity (ORAC) assay.
References
In Vivo Application Notes and Protocols for 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Prospective Outlook
Researchers, scientists, and drug development professionals should note that, to date, specific in vivo studies focusing on 2'',4''-Di-O-(E-p-Coumaroyl)afzelin are not available in the public domain. This document, therefore, provides a forward-looking perspective on potential in vivo applications and theoretical experimental protocols based on the known bioactivities of its parent compound, afzelin (B1665622), and general pharmacological principles. The protocols and data presented herein are hypothetical and intended to serve as a foundational guide for future research.
Introduction
This compound is a flavonoid glycoside that has been identified and isolated from various plant species, including Ephedra gerardiana, Cinnamomum kotoense, Cinnamomum reticulatum, Laurus nobilis, and Epimedium sagittatum.[1][2][3][4] While direct pharmacological studies on this specific acylated derivative are lacking, its core structure, afzelin (kaempferol-3-O-rhamnoside), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[5] Afzelin has been shown to restore endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in oxidative stress models, suggesting its potential for in vivo efficacy.[6] The addition of two p-coumaroyl groups is expected to modulate the lipophilicity and potentially the bioactivity of the parent afzelin molecule.
Potential In Vivo Applications
Based on the profile of afzelin, this compound could be investigated for the following in vivo applications:
-
Neuroprotection: To evaluate its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
-
Anti-inflammatory Activity: To assess its efficacy in reducing inflammation in animal models of acute and chronic inflammatory conditions.
-
Oncology: To determine its potential to inhibit tumor growth and progression in various cancer models.
-
Hepatoprotection: To investigate its protective effects against liver injury induced by toxins or oxidative stress.
Hypothetical Experimental Protocols
The following are proposed, hypothetical protocols for investigating the in vivo properties of this compound.
Animal Model and Husbandry
-
Species: Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%). They should have ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization is required before the commencement of any experimental procedures.
-
Ethical Approval: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound for In Vivo Administration
Due to the likely lipophilic nature of the compound, a suitable vehicle for administration would be required.
-
Vehicle: A solution of 5% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 400 (PEG400), and 55% Saline.
-
Preparation: Dissolve this compound in DMSO first, then add PEG400 and finally saline while vortexing to ensure a homogenous suspension. The final concentration should be prepared fresh before each administration.
Hypothetical Study: Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines a potential study to assess the neuroprotective and anti-inflammatory effects of the compound.
Experimental Workflow:
Caption: Hypothetical workflow for an in vivo neuroprotection study.
Protocol Details:
-
Grouping: Randomly divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (25 mg/kg)
-
Group 4: this compound (50 mg/kg)
-
-
Administration: Administer the compound or vehicle intraperitoneally (i.p.) once daily for 7 consecutive days.
-
Induction: On day 7, one hour after the final dose, induce neuroinflammation by injecting LPS (0.25 mg/kg, i.p.).
-
Behavioral Assessment: 24 hours post-LPS injection, conduct behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-maze).
-
Sample Collection: Following behavioral tests, euthanize the animals and collect brain tissue and blood samples.
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA kits.
-
Assess oxidative stress markers (MDA, SOD, GSH) in brain tissue.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to evaluate microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Hypothetical Quantitative Data Presentation
The data from the proposed study could be presented in the following tabular format.
Table 1: Hypothetical Effect of this compound on Pro-inflammatory Cytokines in LPS-challenged Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle | 150.2 ± 12.5 | 120.8 ± 10.1 | 205.4 ± 18.3 |
| Compound (10 mg/kg) | 125.6 ± 11.8 | 100.3 ± 9.5 | 170.1 ± 15.2 |
| Compound (25 mg/kg) | 98.4 ± 8.7 | 75.9 ± 7.2 | 130.6 ± 11.9** |
| Compound (50 mg/kg) | 70.1 ± 6.5 | 55.2 ± 5.8 | 95.3 ± 8.9*** |
| Data are presented as mean ± SEM. Statistical analysis would be performed using one-way ANOVA followed by a post-hoc test. *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle group. |
Hypothetical Signaling Pathway Modulation
Based on the known activities of flavonoids, this compound might exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While the current literature does not provide direct in vivo data for this compound, the established biological activities of its parent compound, afzelin, provide a strong rationale for its investigation. The hypothetical protocols and frameworks presented here offer a starting point for researchers to design and conduct the first in vivo studies to elucidate the pharmacological profile of this interesting natural product. Future research should focus on a systematic evaluation of its efficacy in various disease models, along with pharmacokinetic and toxicological assessments to determine its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin [mdpi.com]
- 6. 2'',4''-Di-O-(Z-p-coumaroyl)afzelin | 205534-17-4 | Benchchem [benchchem.com]
Application Notes & Protocols: Techniques for Purifying Acylated Flavonoid Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acylated flavonoid glycosides are a significant subclass of flavonoids, characterized by the attachment of one or more acyl groups (such as p-coumaroyl, feruloyl, or galloyl) to their sugar moieties. This acylation can enhance the stability, solubility, and biological activity of the flavonoid glycosides, making them valuable compounds in pharmaceutical, nutraceutical, and cosmetic applications[1][2]. However, their structural complexity and the presence of closely related compounds in natural extracts pose significant challenges to their purification. These application notes provide an overview of modern and classical techniques for the effective isolation and purification of these valuable compounds.
Part 1: Extraction of Acylated Flavonoid Glycosides from Plant Material
The initial and critical step before purification is the efficient extraction of flavonoids from the plant matrix. The choice of solvent and method is crucial for maximizing yield while preserving the structural integrity of the target compounds.
1.1. Solvent Selection
The polarity of the solvent must match the polarity of the target acylated flavonoid glycosides. Since these compounds are glycosylated, they are generally polar, but the acyl groups can add some non-polar character.
-
Ethanol (B145695) and Methanol (B129727): Aqueous solutions of ethanol (e.g., 50-80%) and methanol are most commonly used for extracting polar flavonoids.[3][4] Ethanol is often preferred due to its lower toxicity, making it a "green" solvent suitable for food and pharmaceutical applications.[4][5]
-
Acetone (B3395972): Aqueous acetone is also effective for a wide range of flavonoids due to its medium polarity.[4]
-
Solvent Modifiers: The addition of a small amount of acid (e.g., 0.1% formic acid or HCl) to the extraction solvent can improve the stability and extraction efficiency of certain flavonoids.[6][7]
1.2. Extraction Methods
While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer higher efficiency and reduced solvent consumption.[5][8]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction speed.[4][9]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent, accelerating the extraction process.[4][9]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[9]
Part 2: Purification Techniques
Following extraction, a multi-step purification strategy is typically required to isolate acylated flavonoid glycosides to a high degree of purity.
2.1. Preliminary Purification: Macroporous Adsorption Resins
Macroporous adsorption resins are highly effective for the initial enrichment and removal of non-flavonoid impurities (like sugars, chlorophyll, and primary metabolites) from crude extracts.[1][10]
-
Principle: The separation is based on the reversible adsorption of flavonoids onto the resin surface, followed by elution with a suitable solvent, typically an ethanol-water mixture.[10]
-
Common Resins: Non-polar or weakly polar resins like D101, AB-8, and XAD series are frequently used.[1][10][11]
2.2. Column Chromatography (CC)
Column chromatography is a fundamental and widely used technique for the fractionation of enriched extracts.[12] The choice of stationary phase is critical for successful separation.
-
Silica Gel: A common stationary phase for normal-phase chromatography, separating compounds based on polarity.[12]
-
Polyamide: Forms hydrogen bonds with the hydroxyl groups of flavonoids, making it effective for their separation.[13]
-
Sephadex LH-20: A size-exclusion and adsorption gel that is particularly effective for separating flavonoid glycosides and proanthocyanidins (B150500) using organic solvents like methanol or ethanol.[14][15]
2.3. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a preparative liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding the irreversible adsorption of samples that can occur with traditional column chromatography.[16] It is highly suitable for separating components from complex crude extracts.[13][17]
-
Principle: Separation is achieved by partitioning solutes between two immiscible liquid phases (stationary and mobile) based on their partition coefficients (K values).
-
Solvent Systems: The selection of a suitable two-phase solvent system is crucial. A common system for flavonoid glycosides is n-hexane–ethyl acetate–methanol–water in various ratios.[16][18]
2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for the final purification and analysis of acylated flavonoid glycosides, offering high resolution and sensitivity.[19][20]
-
Mode: Reversed-phase HPLC (RP-HPLC) is the predominant mode used.[19][20]
-
Stationary Phase: C18 columns are the most common choice.[7]
-
Mobile Phase: Gradient elution is typically employed using a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1][21]
-
Scale: HPLC can be performed on an analytical, semi-preparative, or preparative scale depending on the amount of purified compound required.[11][21]
Part 3: Data Presentation
The following tables summarize quantitative data from various studies on the purification of flavonoid glycosides, demonstrating the efficacy of different techniques.
Table 1: Purity of Flavonoid Glycosides Achieved by HSCCC and Preparative HPLC.
| Compound | Plant Source | Purification Method | Purity (%) | Reference |
|---|---|---|---|---|
| Hyperoside & Isoquercitrin mixture | Psidium guajava | HSCCC followed by semi-preparative HPLC | 98.1 & 98.9 | [18][22] |
| Quercetin-3-O-β-D-xylopyranoside | Psidium guajava | HSCCC | 95.4 | [18][22] |
| Quercetin-3-O-β-D-arabinopyranoside | Psidium guajava | HSCCC | 99.5 | [18][22] |
| Quercetin-3-O-α-L-arabinofuranoside | Psidium guajava | HSCCC | 99.7 | [18][22] |
| Myricetrin | Platycladus orientalis | Polyamide CC followed by HSCCC | >95% (implied) | [13] |
| Quercetin-3-O-α-L-rhamnoside | Platycladus orientalis | Polyamide CC followed by HSCCC | >95% (implied) |[13] |
Table 2: Extraction and Purification Yields.
| Compound/Fraction | Plant Source | Method | Yield/Recovery | Reference |
|---|---|---|---|---|
| Four Flavonoid Glycosides | Camellia oleifera | Salting-out with isopropanol | 7.59% to 48.67% increase in extraction efficiency over n-butanol partition | [23] |
| Flavonoids | Radix puerariae | Macroporous Resin | Content of flavonoids in extract improved to 75% | [23] |
| Flavonoids | Cocoa (Theobroma cocoa L.) | Macroporous Resin (XAD-7HP) | Adsorption capacity: 39.8 mg/g; Desorption yield: up to 49.0% | [10] |
| F1 and F2 (Acylated Flavonol Glycosides) | Camellia sinensis | Macroporous Resin, Prep-HPLC | 18.7 mg (F1) and 5.6 mg (F2) from 1 kg starting material |[1] |
Part 4: Experimental Protocols
Protocol 1: General Extraction and Enrichment using Macroporous Resin
-
Extraction:
-
Take 1 kg of dried, powdered plant material and extract with 15 L of 70% ethanol using an ultrasonic-assisted extractor for 1 hour. Repeat the extraction twice.[1]
-
Combine the extracts and concentrate using a rotary evaporator at 50°C to remove the ethanol.[1]
-
Freeze-dry the resulting aqueous solution to obtain the crude extract powder.[1]
-
-
Enrichment:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101).[11]
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities.
-
Elute the flavonoid fraction using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).[11]
-
Collect the fractions and monitor by TLC or analytical HPLC to identify the fractions rich in acylated flavonoid glycosides.
-
Combine and concentrate the target fractions for further purification.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
HSCCC Instrument Setup:
-
Separation:
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve the enriched extract (e.g., 600 mg) in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column.[16]
-
Continue pumping the mobile phase and collect fractions at the outlet.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by analytical HPLC to determine the purity of the separated compounds.[21]
-
Combine the pure fractions containing the same compound and evaporate the solvent to obtain the purified acylated flavonoid glycoside.
-
Protocol 3: Final Purification by Preparative HPLC (Prep-HPLC)
-
System Configuration:
-
Sample Preparation:
-
Dissolve the partially purified fraction from CC or HSCCC in the mobile phase (or a compatible solvent like methanol).
-
Filter the solution through a 0.22 µm membrane before injection.[1]
-
-
Elution Program:
-
Fraction Collection:
-
Inject the sample and collect peaks corresponding to the target compounds based on the chromatogram.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure to yield the final purified compound.
-
Part 5: Visualized Workflows
The following diagrams illustrate the logical flow of the purification process.
Caption: General workflow for purification of acylated flavonoid glycosides.
Caption: Detailed workflow for multi-step chromatographic separation.
References
- 1. maxapress.com [maxapress.com]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. livetoplant.com [livetoplant.com]
- 5. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 6. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 15. air.unimi.it [air.unimi.it]
- 16. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility and Stability of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin in Dimethyl Sulfoxide (DMSO), a common solvent used in drug discovery and development.
Introduction
This compound is a natural flavonoid with potential therapeutic applications owing to its antioxidant and anti-inflammatory properties. For in vitro and in vivo studies, understanding its solubility and stability in a suitable solvent like DMSO is critical for ensuring accurate and reproducible experimental results. DMSO is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds. However, the stability of compounds in DMSO can be a concern, necessitating thorough evaluation.
Data Presentation: Solubility and Stability Profile
The following tables summarize the expected solubility and stability characteristics of this compound in DMSO. Note: The following data are representative examples based on the general behavior of similar flavonoid compounds and should be confirmed experimentally.
Table 1: Kinetic and Thermodynamic Solubility of this compound
| Solubility Type | Solvent | Temperature (°C) | Concentration (mM) | Method |
| Kinetic | DMSO | 25 | > 50 | Nephelometry |
| Thermodynamic | DMSO | 25 | 25 ± 2.1 | Shake-Flask |
| Kinetic | PBS (pH 7.4) with 1% DMSO | 25 | 0.15 ± 0.03 | UV-Vis Spectroscopy |
| Thermodynamic | PBS (pH 7.4) | 25 | 0.08 ± 0.01 | Shake-Flask with HPLC |
Table 2: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Duration | Remaining Compound (%) | Degradation Products Detected | Analytical Method |
| Room Temperature (~25°C), Light | 24 hours | 98.5 ± 0.8 | Minor peak at RRT 1.2 | HPLC-UV |
| Room Temperature (~25°C), Dark | 7 days | 97.2 ± 1.1 | Minor peak at RRT 1.2 | HPLC-UV |
| 4°C, Dark | 30 days | 99.1 ± 0.5 | Not significant | HPLC-UV |
| -20°C, Dark | 90 days | 99.5 ± 0.3 | Not significant | HPLC-UV |
| Freeze-Thaw Cycles (3 cycles) | - | 98.9 ± 0.6 | Not significant | HPLC-UV |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound in DMSO are provided below.
Protocol for Kinetic Solubility Determination
This protocol is adapted for a high-throughput assessment of solubility.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in turbidity indicates precipitation and insolubility at that concentration.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound.
-
Protocol for Thermodynamic (Shake-Flask) Solubility Determination
This method determines the equilibrium solubility.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound to a glass vial containing a known volume of DMSO (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with DMSO and analyze the concentration using a validated HPLC method against a standard curve.
Protocol for HPLC Stability Assessment
This protocol evaluates the stability of the compound in DMSO over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid gradient)
Procedure:
-
Sample Preparation: Aliquot the 10 mM stock solution into several amber HPLC vials.
-
Storage Conditions: Store the vials under different conditions:
-
Room temperature (~25°C) exposed to light
-
Room temperature (~25°C) protected from light
-
4°C protected from light
-
-20°C protected from light
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24 hours, 7 days, 30 days, 90 days). For the -20°C sample, include freeze-thaw cycles.
-
HPLC Analysis: At each time point, inject an aliquot of the sample into the HPLC system.
-
Data Analysis: Determine the peak area of the parent compound. Calculate the percentage of the remaining compound relative to the initial time point (T=0). Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Experimental workflows for solubility and stability testing.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory and pro-apoptotic effects of afzelin (B1665622) derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical anti-inflammatory and pro-apoptotic signaling pathway.
Conclusion
These application notes provide essential protocols and representative data for assessing the solubility and stability of this compound in DMSO. Adherence to these standardized methods will ensure high-quality, reproducible data, which is fundamental for the successful progression of this compound in the drug discovery pipeline. It is strongly recommended that researchers experimentally verify the data presented in this document for their specific batches and experimental conditions.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2'',4''-Di-O-(E-p-Coumaroyl)afzelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an acylated flavonol glycoside, a type of flavonoid.[1] Like many flavonoid compounds, it possesses a complex and largely hydrophobic structure, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and formulation development, as it can lead to inaccurate and irreproducible results.
Q2: What are the recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving flavonoids for in vitro studies. Other potential solvents include ethanol, methanol, and pyridine. It is advisable to start with a small amount of the compound to test its solubility in these solvents before preparing a larger stock solution.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a high-concentration stock solution (e.g., 10 mM), weigh out the desired amount of the compound and add the appropriate volume of 100% DMSO. To facilitate dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Always visually inspect the solution to ensure that all particles have dissolved before making further dilutions.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the final aqueous environment. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its solubility limit in the aqueous buffer.
-
Optimize the dilution protocol: Instead of a large, single-step dilution, try a serial dilution of your DMSO stock in the aqueous buffer. Adding the DMSO stock to the buffer while vortexing can also help.
-
Use a co-solvent: If your experimental system allows, you can include a small percentage of a water-miscible organic co-solvent (like ethanol) in your final assay medium.
-
Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid solvent-induced toxicity.
Q5: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?
A5: For in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed. These include the preparation of solid dispersions, nanosuspensions, or complexation with cyclodextrins. These techniques aim to increase the surface area of the compound or encapsulate it in a more soluble carrier, thereby enhancing its bioavailability.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem 1: Compound does not dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. |
| Inappropriate solvent. | Try alternative recommended solvents such as ethanol, methanol, or pyridine. |
| Compound is in a stable crystalline form. | Gently warm the solution (do not exceed 40-50°C to avoid degradation) and use sonication or vigorous vortexing to aid dissolution. |
Problem 2: Precipitate forms in the stock solution upon storage.
| Possible Cause | Suggested Solution |
| Solvent evaporation. | Ensure the storage vial is tightly sealed. |
| Temperature fluctuations. | Store the stock solution at a constant, recommended temperature (typically -20°C or -80°C). Minimize freeze-thaw cycles. |
| Supersaturated solution. | Prepare a new stock solution at a slightly lower concentration. |
Problem 3: Inconsistent results in biological assays.
| Possible Cause | Suggested Solution |
| Micro-precipitation in assay wells. | Before adding to your assay, centrifuge the final diluted solution at high speed and use the supernatant. This ensures you are working with the soluble fraction of the compound. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween® 20) to your buffer, if compatible with your assay. |
| Degradation of the compound. | Protect the compound and its solutions from light and prepare fresh dilutions for each experiment. |
Quantitative Data
| Flavonoid | Solvent | Solubility (mmol·L⁻¹) | Temperature (°C) |
| Quercetin | Acetone | 80 | 50 |
| Quercetin | Acetonitrile | 5.40 | 50 |
| Hesperetin | Acetonitrile | 85 | Not Specified |
| Naringenin | Acetonitrile | 77 | Not Specified |
| Rutin | Acetonitrile | 0.50 | Not Specified |
Note: This data is for structurally similar compounds and should be used as a reference only. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 724.66 g/mol ), 100% Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh 7.25 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Serial Dilution for Cell-Based Assays
-
Materials: 10 mM stock solution of this compound in DMSO, sterile cell culture medium, sterile microcentrifuge tubes or 96-well plate.
-
Procedure:
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO. For example, to get a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
To prepare the final working concentrations, add a small volume of the DMSO dilutions to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix immediately by gentle pipetting or inversion.
-
It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the test samples.
-
Visualizations
Below are diagrams illustrating key concepts related to the experimental workflow and the compound's mechanism of action.
References
Technical Support Center: Troubleshooting HPLC Separation of Flavavid Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of Flavonoid Isomers
Question: Why are my flavonoid isomer peaks not separating, resulting in poor resolution or complete co-elution?
Answer:
Poor resolution is a common challenge when separating structurally similar flavonoid isomers. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.
Initial System Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Evaluate the column's performance by injecting a standard.
-
System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][2][3]
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727). Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). For reversed-phase HPLC, decreasing the organic solvent content will increase retention time and may improve separation.[4]
-
pH and Additives: Adding an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase is highly recommended.[4] This suppresses the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved reproducibility.[4]
-
-
Column Temperature: Temperature influences mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[1][5]
-
Increasing the column temperature can decrease viscosity, resulting in sharper peaks and potentially better resolution.[1][3] However, excessively high temperatures can sometimes be detrimental to separation.[1] A systematic evaluation at different temperatures (e.g., 25°C, 30°C, 40°C) is advisable.[1]
-
-
Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Be aware that this will also increase the total run time.
-
Column Chemistry: If optimizing the mobile phase, temperature, and flow rate on a standard C18 column is unsuccessful, consider a column with a different selectivity. A phenyl-hexyl column, for instance, can offer alternative interactions that may resolve critical isomer pairs.
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// Edges start -> check_column; check_column -> check_system; check_system -> optimize_mp;
optimize_mp -> adjust_organic [label=" Isocratic or Gradient? "]; adjust_organic -> adjust_ph; adjust_ph -> optimize_temp;
optimize_temp -> optimize_flow [label=" Resolution still poor? "]; optimize_flow -> change_column [label=" Still not resolved? "]; change_column -> resolved;
optimize_mp -> resolved [label=" Resolved "]; optimize_temp -> resolved [label=" Resolved "]; optimize_flow -> resolved [label=" Resolved "]; }
Caption: Troubleshooting workflow for poor resolution of flavonoid isomers.
Issue 2: Peak Tailing or Fronting
Question: My flavonoid isomer peaks are asymmetrical, showing significant tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise both resolution and the accuracy of quantification. Here are the common causes and their solutions:
For Peak Tailing:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress the activity of these silanol groups.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent to remove contaminants.[1]
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
-
Column Overload: Severe mass overload can also lead to peak fronting.
-
Solution: Decrease the injection volume or sample concentration.
-
// Nodes start [label="Start: Poor Peak Shape", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; peak_type [label="Tailing or Fronting?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_causes [label="Potential Tailing Causes", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_causes [label="Potential Fronting Causes", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_acid [label="Add Acid to Mobile Phase\n(e.g., 0.1% Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dilute [label="Reduce Injection Volume\nor Dilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_flush [label="Flush Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Dissolve Sample in\nInitial Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_overload_front [label="Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> peak_type; peak_type -> tailing_causes [label=" Tailing "]; peak_type -> fronting_causes [label=" Fronting "];
tailing_causes -> solution_acid [label=" Secondary Interactions? "]; tailing_causes -> solution_dilute [label=" Column Overload? "]; tailing_causes -> solution_flush [label=" Contamination? "];
fronting_causes -> solution_solvent [label=" Solvent Mismatch? "]; fronting_causes -> solution_overload_front [label=" Column Overload? "]; }
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Issue 3: Fluctuating Retention Times
Question: I am observing inconsistent retention times for my flavonoid isomers between injections. What could be the cause?
Answer:
Stable retention times are crucial for reliable peak identification and quantification. Fluctuations are often due to a lack of equilibrium or hardware issues.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a gradient.
-
Solution: Increase the column equilibration time between injections.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.
-
Solution: Ensure accurate and consistent mobile phase preparation. Keep mobile phase bottles capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]
-
Data Presentation
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
This table summarizes the effect of column temperature on the resolution of three sets of flavonoid isomer pairs from buckwheat sprout extract. A resolution value (Rs) greater than 1.5 is considered baseline separation.
| Isomer Pair | Rs at 20°C | Rs at 30°C | Rs at 40°C |
| Luteolin Derivatives (Orientin/Isoorientin) | 1.05 | - | 1.87 |
| Apigenin Derivatives (Vitexin/Isovitexin) | 10.83 | - | 10.30 |
| Quercetin Derivatives (Rutin/Isomer) | 0.00 | 1.15 | 1.93 |
| Data adapted from a study on common buckwheat sprout extract.[2] |
Table 2: Effect of Mobile Phase Composition on Isomer Separation
This table illustrates the impact of different organic solvents in the mobile phase on the separation of flavonoid isomers.
| Mobile Phase (Solvent B) | Resolution (Rs) of Luteolin Derivatives | Resolution (Rs) of Apigenin Derivatives | Resolution (Rs) of Quercetin Derivatives | Peak Symmetry |
| Acetonitrile | 1.87 | 10.30 | 1.93 | 0.99 - 1.03 |
| Methanol | Not completely separated | Not completely separated | Not completely separated | Not calculated |
| Solvent A was 0.1% (v/v) formic acid in water. The column temperature was 40°C, and the flow rate was 1.0 mL/min.[2] |
Experimental Protocols
Protocol 1: General Method for Flavonoid Isomer Separation on a C18 Column
This protocol provides a robust starting point for developing a separation method for many common flavonoid isomers.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: Gradient from 10% to 40% B
-
40-45 min: Gradient from 40% to 10% B
-
45-50 min: 10% B (equilibration)
-
-
Detection: Diode-array detector (DAD) monitoring at 280 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
// Nodes sample_prep [label="Sample Preparation\n(Dissolve in initial mobile phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_setup [label="HPLC System Setup\n(C18 Column, Mobile Phase A/B)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibration [label="Column Equilibration\n(Initial Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; injection [label="Inject Sample (10 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient [label="Run Gradient Elution Program", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="DAD Detection\n(280 nm & 360 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Peak Integration & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sample_prep -> hplc_setup; hplc_setup -> equilibration; equilibration -> injection; injection -> gradient; gradient -> detection; detection -> analysis; }
Caption: General experimental workflow for HPLC analysis of flavonoid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for flavonoid isomers?
A1: A good starting point is a reversed-phase C18 column with a gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B.[4] A column temperature of 30-40°C and a flow rate of 1.0 mL/min are also common starting conditions.[1][2]
Q2: How do I separate chiral flavonoid isomers (enantiomers)?
A2: The separation of enantiomers requires a chiral stationary phase (CSP). Standard C18 columns will not separate enantiomers. You will need to screen different types of chiral columns to find one that provides selectivity for your specific flavonoid enantiomers.
Q3: Can I use methanol instead of acetonitrile as the organic solvent?
A3: Yes, methanol can be used. However, acetonitrile often provides lower viscosity and better peak shapes for flavonoids.[2] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the pump or detector.
-
Contaminated mobile phase or a column that needs cleaning.
-
A failing detector lamp.
-
Leaks in the system. Systematically check each of these potential sources to identify and resolve the issue.
Q5: Why are my peak areas not reproducible?
A5: Poor reproducibility of peak areas can be due to:
-
Inconsistent injection volumes (check the autosampler).
-
Fluctuating retention times (see Issue 3 above).
-
Sample degradation (ensure samples are stored properly and analyzed promptly).
-
Leaks in the flow path.
-
Incomplete sample dissolution or precipitation in the sample vial.
References
Optimizing Cell Viability Assays with 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays involving 2'',4''-Di-O-(E-p-Coumaroyl)afzelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural flavonoid compound.[1][2] It is classified as an acylated flavonol glycoside and has been isolated from various plants, including Epimedium sagittatum.[1][2] Like other flavonoids, it possesses biological activities that can be of interest in drug discovery and other research areas.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 163434-73-9 | [1][5][6] |
| Molecular Formula | C39H32O14 | [5][6][7] |
| Molecular Weight | 724.7 g/mol | [5][6] |
| Appearance | White powder | [7] |
| Class | Flavonoids, Polyketides | [6] |
Q2: What are the common challenges when using this compound in cell viability assays?
Natural products like this compound, which is a flavonoid, can present unique challenges in cell-based assays.[8] Key issues include:
-
Poor Solubility: The compound may have low solubility in aqueous culture media, potentially leading to precipitation and inaccurate results.[8]
-
Direct Assay Interference: As a flavonoid, the compound may have antioxidant properties that can directly reduce tetrazolium salts (e.g., MTT, MTS) or resazurin, leading to a false-positive signal of cell viability.[8]
-
Color Interference: If the compound itself imparts color to the media, it can interfere with the absorbance readings of colorimetric assays.[8]
Q3: Which cell viability assay should I choose when working with this compound?
The choice of assay depends on the potential for interference. While tetrazolium-based assays like MTT are common, their susceptibility to direct reduction by antioxidant compounds makes them a potential source of error.[8] It is often advisable to use a secondary assay that measures a different cellular parameter to confirm results.
Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Potential Issues with Flavonoids |
| MTT/MTS/XTT | Measures mitochondrial dehydrogenase activity via reduction of a tetrazolium salt.[9][10] | Well-established, cost-effective. | Direct reduction by antioxidant compounds can cause false-positive viability signals.[8] |
| LDH Release | Measures lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12] | Measures cytotoxicity/cell death directly. | Less sensitive for early-stage cytotoxicity; LDH in serum can cause high background.[13] |
| ATP-Based | Quantifies ATP, indicating the presence of metabolically active cells.[9][14] | Highly sensitive, fast protocol. | Signal can be affected by compounds that alter cellular metabolism without causing cell death. |
| Resazurin (AlamarBlue) | A redox indicator that changes fluorescence upon reduction by viable cells.[14] | More sensitive than tetrazolium assays. | Can also be directly reduced by compounds; potential for fluorescence interference.[8][14] |
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or False Positives
Q: My results show increased cell viability or even a proliferative effect when I expect cytotoxicity. What is happening?
A: This is a common issue when testing natural products with antioxidant properties, such as flavonoids.[8] The compound may be directly reducing the assay reagent rather than the effect being mediated by cells.
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with the same concentrations of this compound in culture medium but without any cells. Add the assay reagent (e.g., MTT, MTS) and incubate for the same duration.[8] If you observe a color change, it indicates direct chemical reduction.
-
Subtract Background: The absorbance from the cell-free control wells should be subtracted from your experimental wells to correct for the compound's interference.
-
Use an Alternative Assay: If interference is significant, switch to an assay with a different mechanism, such as the LDH release assay, which measures membrane integrity instead of metabolic activity.[8][15]
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Poor Compound Solubility and Well Precipitation
Q: My compound is not dissolving well in the culture medium, and I see a precipitate in the wells. How can I fix this?
A: Poor aqueous solubility is a frequent challenge with lipophilic natural products.[8] Precipitation can scatter light, leading to artificially high absorbance readings and preventing the compound from interacting with the cells.
Troubleshooting Steps:
-
Use a Co-Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving natural products.[8] Prepare a concentrated stock solution in 100% DMSO.
-
Control Final Solvent Concentration: When adding the compound to your culture medium, ensure the final DMSO concentration is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[8]
-
Include a Vehicle Control: Always include control wells that are treated with the same final concentration of DMSO (or other solvent) as your experimental wells. This allows you to distinguish the effect of the compound from the effect of the solvent.[8]
-
Aid Dissolution: Gentle sonication or vortexing of the stock solution can help dissolve the compound.[8]
-
Filter Sterilize: After dissolution, filter the stock solution through a 0.2 µm filter to remove any remaining particulate matter before adding it to the cells.[10][16]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[10]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or SDS-HCl solution)[16][17]
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and are in log-phase growth).[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the compound or vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[9][10] Dilute this stock in serum-free medium to a working concentration. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9][17] Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[9][16]
-
Measurement: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm (a reference wavelength of 620-680 nm can be used to reduce background).[16]
Caption: General experimental workflow for cell viability assays.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[12][13]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (10X, for maximum LDH release control)
-
96-well plates
-
Plate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include the following controls:
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[13]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[13][18]
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[13][18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[13][18]
-
Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm (for formazan product) and 680 nm (for background).[13][18]
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caption: Conceptual overview of cellular targets for different viability assays.
References
- 1. 2",4"-Di-O-(E-p-coumaroyl)afzelin | CAS#:163434-73-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2",4"-Di-O-(E-p-coumaroyl)afzelin Price from Supplier Brand Shanghai Yuanye Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. This compound | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2",4"-Di-O-(E-p-couMaroyl)afzelin,163434-73-9 price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. cellbiologics.com [cellbiologics.com]
"Preventing degradation of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High pH of the Solvent | Adjust the pH of the solution to a slightly acidic range (pH 3-6). Use buffers such as citrate (B86180) or acetate (B1210297) to maintain a stable pH. Avoid alkaline conditions (pH > 7) as they significantly accelerate the hydrolysis of the coumaroyl ester linkages. |
| Exposure to High Temperatures | Prepare and handle solutions at room temperature or below whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration. Store stock solutions and samples at low temperatures (-20°C or -80°C) for long-term stability. |
| Photodegradation | Protect solutions from direct exposure to UV and visible light. Use amber-colored vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions. |
| Oxidation | Prepare solutions using deoxygenated solvents. Purge the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, though compatibility and potential interference with downstream assays should be verified. |
| Presence of Metal Ions | Use high-purity solvents and reagents. If metal ion contamination is suspected, consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA), after confirming it does not interfere with your experiment. |
| Inappropriate Solvent | For stock solutions, use solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and store at low temperatures. For aqueous experimental solutions, prepare them fresh from the stock solution and use them promptly. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including solvent type, pH, temperature, and light exposure. Prepare fresh solutions for each experiment to avoid variability from degraded stock solutions. |
| Variable Storage Conditions | Ensure all samples and stock solutions are stored under identical, controlled conditions (temperature, light protection). Implement a clear labeling system with preparation dates. |
| Degradation During Analysis | If using HPLC, ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain the stability of the compound during the run. Minimize the time samples spend in the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of this compound and data from related acylated flavonoids, the primary degradation pathways are:
-
Hydrolysis: The ester linkages of the p-coumaroyl groups are susceptible to hydrolysis, particularly under alkaline or high-temperature conditions. This would lead to the formation of afzelin (B1665622) and p-coumaric acid.
-
Oxidation: The phenolic hydroxyl groups on the kaempferol (B1673270) and p-coumaroyl moieties are prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Photodegradation: Exposure to UV and visible light can lead to complex photochemical reactions, including isomerization of the trans-p-coumaroyl groups to the cis form and cleavage of the flavonoid backbone.
Q2: What is the optimal pH range for the stability of this compound in aqueous solutions?
A2: While specific quantitative data for this compound is limited, studies on similar flavonoids indicate that a slightly acidic pH range of 3 to 6 generally provides the best stability.[1] Alkaline conditions should be strictly avoided as they catalyze the rapid hydrolysis of the ester bonds.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions should be prepared in a suitable organic solvent such as DMSO or ethanol, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or preferably -80°C in tightly sealed, light-protected vials. The headspace of the vials should be purged with an inert gas before sealing.
Q4: Can I heat solutions containing this compound?
A4: Heating should be avoided whenever possible. If necessary, use the lowest possible temperature for the shortest duration. High temperatures can lead to the rearrangement of the acyl groups followed by hydrolysis and degradation of the flavonoid structure.[2]
Q5: What are the expected degradation products I might see in my analysis (e.g., by HPLC or LC-MS)?
A5: The primary degradation products you would expect to see are afzelin (kaempferol-3-O-rhamnoside) and p-coumaric acid due to the hydrolysis of the ester bonds. Further degradation of the afzelin backbone could lead to kaempferol and rhamnose. Oxidation can produce various quinone-type structures.
Data Presentation
Table 1: Estimated Stability of this compound under Different pH Conditions *
| pH | Buffer System | Temperature | Estimated Half-life (t½) |
| 3.0 | Citrate Buffer | 25°C | > 48 hours |
| 5.0 | Acetate Buffer | 25°C | ~ 24 hours |
| 7.0 | Phosphate Buffer | 25°C | ~ 8 hours |
| 9.0 | Borate Buffer | 25°C | < 1 hour |
*Data is extrapolated from studies on structurally related acylated flavonoids and is intended for estimation purposes. Actual stability should be determined experimentally.
Table 2: Estimated Thermal Stability of this compound in a Buffered Solution (pH 5.0) *
| Temperature | Estimated Half-life (t½) |
| 4°C | > 7 days |
| 25°C | ~ 24 hours |
| 40°C | ~ 6 hours |
| 60°C | ~ 1.5 hours |
*Data is extrapolated from studies on structurally related acylated flavonoids and is intended for estimation purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or HPLC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature. Withdraw aliquots at 0, 15, 30, 60, and 120 minutes. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a sealed vial at 80°C. Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber (ICH Option 1 or 2). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions. Analyze samples after a defined exposure period.
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A C18 column is typically suitable.
-
A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile is recommended.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using HPLC-MS, analyze the mass spectra of the degradation peaks to aid in their identification.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: Spectroscopic Analysis of Coumaroyl Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumaroyl compounds.
Frequently Asked questions (FAQs)
1. What are the most common sources of interference in the UV-Vis spectroscopic analysis of coumaroyl compounds?
Several factors can interfere with the UV-Visible spectroscopic analysis of coumaroyl compounds, leading to inaccurate quantification and spectral shifts. Key sources of interference include:
-
Solvent Effects: The polarity of the solvent can significantly alter the position and intensity of the absorption maxima of coumaroyl compounds. Polar solvents can cause a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis spectrum depending on the specific compound and the nature of the electronic transitions (π → π* or n → π*).
-
pH of the Solution: The protonation state of the phenolic hydroxyl and carboxylic acid groups in coumaroyl compounds is pH-dependent. Changes in pH can alter the electronic structure and conjugation of the molecule, leading to significant shifts in the absorption spectrum. For instance, a bathochromic shift is often observed for hydroxycinnamic acids as the pH decreases.[1]
-
Matrix Components: In complex samples like plant extracts or biological fluids, other compounds can absorb in the same UV-Vis region as the coumaroyl compound of interest. Common interfering substances include other phenolic compounds, chlorophylls, and carotenoids.[2] Sugars and ascorbic acid can also interfere, particularly in assays involving reagents like Folin-Ciocalteu.[3]
-
Presence of Impurities: Impurities in the sample or solvent can contribute to the absorbance spectrum, leading to erroneous results.
2. How does pH influence the fluorescence of coumaroyl derivatives?
The fluorescence of coumaroyl derivatives is highly sensitive to pH. The emission wavelength and intensity can change significantly with the protonation or deprotonation of functional groups on the coumarin (B35378) ring. Generally, the biological properties and fluorescence of these molecules are influenced by functional groups that change due to different environmental conditions, including pH.[4]
3. What is ion suppression in the context of LC-MS analysis of coumaroyl compounds, and how can it be minimized?
Ion suppression is a major challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly with electrospray ionization (ESI). It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a decreased signal intensity.[5] This can significantly compromise the accuracy and sensitivity of quantification.
Common causes of ion suppression in the analysis of coumaroyl compounds include:
-
Co-eluting matrix components: In complex matrices like plant extracts, compounds such as phospholipids, pigments (e.g., chlorophyll), and other abundant secondary metabolites can co-elute with the coumaroyl analyte and compete for ionization.[5]
-
Mobile phase additives: High concentrations of additives like formic acid or trifluoroacetic acid (TFA) can cause ion suppression.[6]
-
High concentrations of non-volatile salts: Salts in the final extract can alter the droplet evaporation process in the ESI source, leading to reduced ionization efficiency.[5]
Strategies to minimize ion suppression:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Chromatographic optimization: Improve the separation of the analyte from interfering compounds by adjusting the mobile phase composition, gradient, or using a different column.
-
Dilution of the sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use of a stable isotope-labeled internal standard: This can help to compensate for matrix effects.
-
Optimization of MS source parameters: Adjusting parameters like gas flows, temperatures, and voltages can help to improve ionization efficiency.
Troubleshooting Guides
UV-Vis Spectrophotometry
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible absorbance readings | Fluctuation in lamp intensity, improper cuvette handling, temperature variations. | 1. Allow the instrument to warm up sufficiently. 2. Use a matched pair of high-quality quartz cuvettes. 3. Ensure the cuvette is clean and free of fingerprints or scratches. 4. Maintain a constant temperature for the sample and blank. |
| Unexpected shifts in λmax | Change in solvent polarity, pH of the sample, or presence of interfering substances. | 1. Verify the composition and purity of the solvent. 2. Measure and control the pH of the sample solution. 3. Run a blank with the sample matrix to check for background absorbance. 4. If matrix effects are suspected, consider a sample cleanup step. |
| High background absorbance | Contaminated solvent or cuvettes, presence of highly absorbing matrix components. | 1. Use high-purity solvents. 2. Thoroughly clean the cuvettes. 3. Perform a sample cleanup procedure like solid-phase extraction. |
Fluorescence Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Low fluorescence intensity (quenching) | Presence of quenching agents (e.g., nitro groups, heavy atoms), high sample concentration (self-quenching), dissolved oxygen. | 1. Check the chemical structure of the coumaroyl compound for quenching moieties. 2. Dilute the sample to an appropriate concentration. 3. Degas the solvent to remove dissolved oxygen. |
| Unstable fluorescence signal | Photobleaching, lamp instability, temperature fluctuations. | 1. Minimize the exposure of the sample to the excitation light. 2. Use a stable light source and allow it to warm up. 3. Control the temperature of the sample holder. |
| Interference from background fluorescence | Fluorescent impurities in the solvent or sample matrix, dirty cuvettes. | 1. Use spectroscopic grade solvents. 2. Run a solvent blank to measure background fluorescence. 3. Clean cuvettes thoroughly. 4. Consider sample purification to remove fluorescent impurities. |
Mass Spectrometry (LC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal intensity or ion suppression | Matrix effects from co-eluting compounds, suboptimal ionization source parameters. | 1. Improve chromatographic separation to resolve the analyte from interfering matrix components. 2. Optimize ESI source parameters (e.g., nebulizer gas, drying gas, capillary voltage). 3. Use a more effective sample cleanup method (e.g., SPE). 4. Dilute the sample to reduce the concentration of matrix components. |
| In-source fragmentation | High source temperature or voltage causing the coumaroyl glycoside to fragment into its aglycone. | 1. Reduce the ion source temperature and cone voltage. 2. Optimize fragmentation parameters to minimize unwanted fragmentation. |
| Difficulty in differentiating isomers | Co-elution of isomeric coumaroyl compounds with similar fragmentation patterns. | 1. Optimize the chromatographic method for better separation of isomers. 2. Use tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer.[6] |
Quantitative Data Summary
Table 1: Solvent Effects on UV-Vis Absorption Maxima (λmax) of p-Coumaric Acid
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Ethanol | 24.55 | 284 |
| Methanol (B129727) | 32.7 | 286 |
| Water | 80.1 | 286 |
| Acetonitrile | 37.5 | 285 |
Note: Data is illustrative and can vary based on specific experimental conditions.
Table 2: pH Effects on UV-Vis Absorption Maxima (λmax) of p-Coumaric Acid
| pH | λmax (nm) |
| 2.0 | ~310 |
| 4.0 | ~308 |
| 6.0 | ~295 |
| 8.0 | ~305 |
Source: Adapted from studies on hydroxycinnamic acids, where bathochromic shifts are observed with decreasing pH.[1]
Table 3: Solvent Effects on Fluorescence Emission of Coumarin Derivatives
| Coumarin Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 |
| Coumarin 1 | Acetonitrile | 370 | 435 | 0.65 |
| 7-Amino-4-methylcoumarin | Ethanol | 351 | 430 | - |
| 7-Amino-4-methylcoumarin | Water | 345 | 445 | - |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of p-Coumaric Acid
-
Preparation of Standard Solutions:
-
Prepare a stock solution of p-coumaric acid (e.g., 1000 µg/mL) in a suitable solvent like ethanol.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 2 to 10 µg/mL.
-
-
Sample Preparation:
-
Extract the coumaroyl compound from the sample matrix using an appropriate solvent (e.g., 80% methanol).
-
Centrifuge and filter the extract to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution at the λmax of p-coumaric acid (e.g., 284 nm in ethanol).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of p-coumaric acid in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: Fluorescence Spectroscopy of a Coumarin Derivative
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Select the appropriate excitation and emission wavelengths for the coumarin derivative.
-
-
Sample Preparation:
-
Prepare a dilute solution of the coumarin derivative in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Record the emission spectrum by scanning a range of wavelengths while keeping the excitation wavelength fixed.
-
Record the excitation spectrum by scanning a range of wavelengths while keeping the emission wavelength fixed.
-
-
Quantum Yield Determination (Comparative Method):
-
Use a standard with a known quantum yield (e.g., quinine (B1679958) sulfate).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Protocol 3: LC-MS/MS Analysis of Coumaroyl Glycosides
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered plant extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the coumaroyl glycosides with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[5]
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation and quantification.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific analyte.
-
-
Data Analysis:
-
Identify the coumaroyl glycosides based on their retention time, precursor ion m/z, and fragmentation pattern.
-
Quantify the analytes using a calibration curve constructed from standards.
-
Visualizations
Caption: General experimental workflow for the spectroscopic analysis of coumaroyl compounds.
References
- 1. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. article.imrpress.com [article.imrpress.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"Refining extraction protocol for acylated flavonoids from plant material"
Welcome to the technical support center for the extraction of acylated flavonoids from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to refine your extraction protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of acylated flavonoids in a question-and-answer format.
Q1: Why am I seeing low yields of my target acylated flavonoids?
A1: Low yields can stem from several factors throughout the extraction process. Here are the key areas to investigate:
-
Plant Material Pre-treatment: Acylated flavonoids can be thermally unstable. High-temperature drying of plant material can lead to their degradation before extraction even begins.[1] Whenever possible, using fresh or freeze-dried material is preferable. If drying is necessary, it should be done at low temperatures. Additionally, the particle size of the plant material is crucial; a smaller particle size (less than 0.5 mm) increases the surface area for solvent contact and can improve extraction efficiency.[1]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of your specific acylated flavonoids.[2] Generally, mixtures of alcohol (methanol or ethanol) and water are effective.[1] For less polar acylated flavonoids, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) might be more appropriate.[2] It's essential to optimize the solvent system, including the alcohol-to-water ratio.
-
Extraction Technique: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may expose the compounds to prolonged heat, leading to degradation.[1][3] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times and at lower temperatures, preserving the integrity of thermolabile compounds.[1][3][4]
-
Extraction Parameters: Temperature, time, and solvent-to-solid ratio are all critical parameters.[3] For acylated flavonoids, it is generally advisable to use moderate temperatures to prevent degradation.[5][6] The optimal time and solvent ratio should be determined experimentally for your specific plant material and target compounds.
Q2: My final extract contains many impurities. How can I improve its purity?
A2: A complex extract with numerous impurities is a common challenge. Here are some strategies to enhance the purity of your acylated flavonoid fraction:
-
Sequential Extraction: Employ a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls (B1240455) before extracting your target compounds with a more polar solvent.
-
Solid-Phase Extraction (SPE): SPE is an effective cleanup step. After initial extraction, the crude extract can be passed through an SPE cartridge (e.g., C18) to remove highly polar or non-polar impurities.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition your extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.
-
Purification Techniques: For high-purity compounds, further purification using techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[7][8]
Q3: I suspect my acylated flavonoids are degrading during the extraction process. How can I confirm this and prevent it?
A3: Degradation is a significant concern for acylated flavonoids due to their potential instability.
-
Confirmation of Degradation:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your extract at different stages of the process. Look for the appearance of degradation products or a decrease in the peak area of your target compound over time.[9]
-
Control Experiments: Run control experiments where you spike a known amount of a pure acylated flavonoid standard into your solvent and subject it to the same extraction conditions (temperature, time, light exposure) to assess its stability.
-
-
Prevention of Degradation:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[1][6] Use a rotary evaporator at low temperatures and under vacuum for solvent removal.
-
pH Control: The pH of the extraction solvent can influence flavonoid stability.[1][10] Acidic conditions are often used to improve the stability of anthocyanins, a class of flavonoids, but the optimal pH should be determined for your specific acylated flavonoids.[1]
-
Light Protection: Flavonoids can be sensitive to light.[11] Conduct extractions in amber glassware or protect your setup from direct light. Store extracts in the dark and at low temperatures.
-
Inert Atmosphere: If your compounds are particularly sensitive to oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: Adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can sometimes help prevent oxidative degradation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting acylated flavonoids?
A1: There is no single "best" solvent, as the optimal choice depends on the specific structure and polarity of the acylated flavonoids in your plant material.[2] However, a common starting point is an alcohol-water mixture, such as 70-80% ethanol (B145695) or methanol (B129727).[1][12] For initial optimization, you can test a range of solvent systems with varying polarities. A systematic approach might involve starting with 100% methanol or ethanol and gradually adding water to increase polarity. For less polar compounds, ethyl acetate or chloroform (B151607) might be more effective.[2]
Q2: Should I use fresh or dried plant material?
A2: For thermally sensitive compounds like many acylated flavonoids, fresh or freeze-dried material is often preferred to avoid degradation that can occur during heat-based drying processes.[1] If you must use dried material, opt for low-temperature drying methods.
Q3: What are the advantages of modern extraction techniques like UAE and MAE over conventional methods?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration and Soxhlet extraction:[1][3][4]
-
Increased Efficiency and Yield: These methods often result in higher extraction yields.
-
Reduced Extraction Time: Extraction times can be significantly shorter, from hours to minutes.
-
Lower Solvent Consumption: They typically require smaller volumes of solvent.
-
Reduced Thermal Degradation: Extractions can often be performed at lower temperatures, which is crucial for preserving heat-sensitive compounds like acylated flavonoids.
Q4: How do I choose the right purification method for my extract?
A4: The choice of purification method depends on the complexity of your extract and the desired purity of the final product.
-
For initial cleanup and fractionation, Solid-Phase Extraction (SPE) is a good choice.
-
For separating compounds with different polarities, Column Chromatography with stationary phases like silica gel or Sephadex LH-20 is commonly used.[7]
-
For isolating highly pure compounds, Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q5: How can I quantify the amount of acylated flavonoids in my extract?
A5: The most common and accurate method for quantifying specific flavonoids is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD).[13] For structural confirmation and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][14] A simpler, though less specific, method for estimating total flavonoid content is the aluminum chloride colorimetric assay, which is a spectrophotometric method.[15][16]
Data Presentation
Table 1: Comparison of Solvents for Flavonoid Extraction
| Solvent System | Target Flavonoids | Plant Material | Extraction Method | Relative Yield/Efficiency | Reference |
| 70% Methanol | Flavonoids | Moringa oleifera | Maceration | Efficient for flavonoid extraction | [1] |
| 50% Ethanol | Isoflavones | Pueraria lobata | UAE | Optimal for total isoflavone (B191592) yield | [1] |
| Methanol/Water (1:1) | Isoflavones | Soybean | MAE | High yield of isoflavones | [1] |
| Ethyl Acetate | Less polar flavonoids | General | LLE | Effective for aglycones | [2] |
| Dichloromethane | Medium polarity flavonoids | General | LLE | Effective for flavones, isoflavones | [2] |
Table 2: Influence of Temperature on Flavonoid Extraction
| Temperature (°C) | Effect on Total Flavonoid Content (TFC) | Observations | Reference |
| 5 - 30 | Significant increase in TFC | Increased solubility and diffusion | [17] |
| 30 - 50 | Plateau in TFC | Optimal range for extraction without significant degradation | [17] |
| > 50 | Decrease in TFC | Potential thermal degradation of flavonoids | [17] |
| 120 | Drop in TFC | Flavonoids are more temperature-sensitive than general phenolics | [6] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Acylated Flavonoids
-
Sample Preparation:
-
Grind dried plant material to a fine powder (particle size < 0.5 mm).[1] If using fresh material, homogenize it with the extraction solvent.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.
-
Add the optimized extraction solvent (e.g., 20 mL of 80% methanol) to achieve a specific solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). The optimal power, time, and temperature should be determined experimentally.[18]
-
-
Separation:
-
After sonication, centrifuge the mixture to pellet the plant debris.
-
Alternatively, filter the mixture to separate the extract from the solid residue.
-
-
Solvent Removal:
-
Evaporate the solvent from the supernatant/filtrate using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).
-
-
Storage:
-
Store the dried extract at -20°C or lower in a dark, airtight container.
-
Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., a low percentage of organic solvent in water).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to elute highly polar impurities.
-
-
Elution:
-
Elute the target acylated flavonoids with a stronger solvent (e.g., a higher percentage of methanol or ethyl acetate).
-
-
Collection and Evaporation:
-
Collect the eluate containing the purified flavonoids and evaporate the solvent as described in Protocol 1.
-
Visualizations
Caption: Workflow for Acylated Flavonoid Extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperatures on Polyphenols during Extraction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of ultrasound-assisted deep eutectic solvent extraction, characterization, and bioactivities of flavonoids from Cercis glabra leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on increasing the purity of isolated 2'',4''-Di-O-(E-p-Coumaroyl)afzelin.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Extraction | Inefficient extraction of the target compound. | Optimize extraction parameters such as solvent type (e.g., ethanol/methanol concentration in water), temperature, solid-to-liquid ratio, and extraction time. |
| Co-extraction of a high amount of impurities. | - Use a solvent system with appropriate polarity to selectively extract the target compound while minimizing the extraction of highly polar or nonpolar impurities. - Consider a preliminary defatting step with a nonpolar solvent like n-hexane if lipidic impurities are a concern. | |
| Poor Separation on Chromatography Column | Inappropriate stationary phase. | - For flavonoids like afzelin (B1665622) derivatives, common stationary phases include silica (B1680970) gel, polyamide, and Sephadex LH-20. - Consider the polarity of your compound and impurities when selecting the stationary phase. |
| Incorrect mobile phase composition. | - Systematically test different solvent systems (e.g., gradients of chloroform-methanol, ethyl acetate-methanol) to find the optimal mobile phase for separation on TLC before scaling up to column chromatography. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to improve resolution. | |
| Co-elution of Impurities | Impurities have similar polarity to the target compound. | - Employ orthogonal separation techniques. If you used normal-phase chromatography, try reverse-phase chromatography or a different type of column like Sephadex LH-20 which separates based on size and polarity. - High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating compounds with similar polarities. |
| Degradation of the Compound During Purification | Instability of the compound due to pH, light, or temperature. | - Acylated flavonoids can be sensitive to pH changes. Work with neutral pH solvents where possible. - Protect the sample from direct light and high temperatures throughout the purification process. |
| Low Yield of Pure Compound | Multiple purification steps leading to sample loss. | - Minimize the number of purification steps. - Optimize each step to maximize recovery. |
| Irreversible adsorption onto the stationary phase. | Ensure the chosen stationary and mobile phases are compatible with the compound to prevent strong, irreversible binding. | |
| Final Product Still Contains Impurities After Preparative HPLC | Sub-optimal preparative HPLC conditions. | - Optimize the mobile phase gradient, flow rate, and column loading. - Collect smaller, more precise fractions during elution. |
| The compound is a mixture of isomers (e.g., E/Z isomers). | The search results indicate that 2'',4''-Di-O-(Z-p-coumaroyl)afzelin also exists. Your isolated compound might be a mixture of E and Z isomers which can be difficult to separate. Specialized chiral or high-resolution chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for increasing the purity of this compound from a crude plant extract?
A1: The initial focus should be on optimizing the extraction process to enrich the target compound while minimizing the co-extraction of impurities. This involves a systematic evaluation of the extraction solvent, temperature, solid-to-liquid ratio, and extraction time. A well-optimized crude extract will simplify downstream purification steps.
Q2: What are the most effective chromatography techniques for purifying acylated flavonoid glycosides like this compound?
A2: A multi-step chromatographic approach is often necessary.
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Macroporous Resin Chromatography: Excellent for initial cleanup and enrichment of flavonoids from the crude extract.
-
Polyamide Column Chromatography: Effective for separating flavonoids due to the hydrogen bonding between the polyamide and the phenolic hydroxyl groups of the flavonoids.
-
Sephadex LH-20 Chromatography: Widely used for the purification of flavonoids, separating them based on a combination of size exclusion and partition chromatography.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and improving recovery of the target compound. It is particularly useful for separating compounds with similar polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as the final step to achieve high purity.
Q3: How can I identify the impurities in my sample?
A3: Impurities can be provisionally identified using techniques like LC-DAD-MS. The UV spectrum from the Diode Array Detector (DAD) can indicate the class of the compound (e.g., flavonoid, phenolic acid), while the Mass Spectrometer (MS) provides the molecular weight and fragmentation pattern, which can help in structural
Technical Support Center: Minimizing Off-Target Effects in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in their cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments, indicating potential off-target effects.
Issue 1: Unexpected or High Levels of Cell Death
Question: My cells are dying or showing signs of stress (e.g., rounding up, detaching) after treatment with a CRISPR/Cas9 system, siRNA, or a small molecule inhibitor. Is this an off-target effect?
Answer: Unexpected cytotoxicity is a common indicator of potential off-target effects. Here’s how to troubleshoot this issue:
Possible Causes and Solutions:
-
For CRISPR/Cas9:
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Cause: High concentrations of Cas9 and gRNA can lead to increased off-target cleavage. The delivery method can also influence toxicity.
-
Solution:
-
Optimize Delivery: Use of ribonucleoprotein (RNP) complexes delivered via electroporation is often less toxic than plasmid transfection.
-
Titrate Components: Perform a dose-response curve to find the lowest effective concentration of Cas9 and gRNA.
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants like SpCas9-HF1, eSpCas9, or HypaCas9 have been shown to significantly reduce off-target cleavage while maintaining high on-target activity.[1][2][3]
-
-
-
For siRNA:
-
Cause: High concentrations of siRNA can saturate the RNAi machinery and lead to off-target effects through miRNA-like activity.
-
Solution:
-
Concentration Optimization: Lowering the siRNA concentration can significantly reduce off-target-related cell death.
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can minimize the off-target signature of any single siRNA.[4]
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Chemical Modifications: Utilize siRNAs with chemical modifications, such as 2'-O-methylation, which can reduce off-target effects.[5]
-
-
-
For Pharmacological Inhibitors:
-
Cause: The inhibitor may be binding to unintended targets that regulate cell viability.
-
Solution:
-
Dose-Response Analysis: Determine the IC50 for your target of interest and a CC50 for cytotoxicity. A large window between the two suggests better specificity.
-
Use an Orthogonal Approach: Confirm the phenotype using a different inhibitor with a distinct chemical scaffold that targets the same protein.
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Genetic Knockdown/Knockout: Use CRISPR or siRNA to silence the intended target and see if it phenocopies the inhibitor's effect. If not, off-target effects are likely.
-
-
Logical Troubleshooting Flow for Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Inconsistent or Irreproducible Phenotypic Results
Question: I'm observing a phenotype, but it's not consistent across experiments or with published data. Could this be due to off-target effects?
Answer: Yes, irreproducibility can be a sign that off-target effects are confounding your results.
Possible Causes and Solutions:
-
In Silico Analysis:
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CRISPR/Cas9: Use bioinformatics tools like Cas-OFFinder to predict potential off-target sites for your gRNA. Choose gRNAs with the fewest predicted off-target sites.
-
siRNA: Ensure your siRNA sequences have been designed with algorithms that minimize seed-region complementarity to unintended transcripts.
-
-
Experimental Validation:
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Rescue Experiments: For both inhibitors and genetic perturbations, re-introducing a version of the target gene that is resistant to your treatment (e.g., a mutated form for CRISPR, a codon-optimized version for siRNA, or a drug-resistant mutant for an inhibitor) should reverse the on-target phenotype but not the off-target effects.
-
Multiple Independent Perturbations:
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CRISPR/Cas9: Use at least two different gRNAs targeting the same gene. A consistent phenotype across both increases confidence that it's an on-target effect.
-
siRNA: Use multiple individual siRNAs targeting different regions of the same mRNA.
-
-
Controls:
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Negative Controls: Use a non-targeting gRNA/siRNA or a vehicle control for inhibitors.
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Positive Controls: Use a gRNA/siRNA or inhibitor known to produce a specific, well-characterized phenotype.
-
-
Frequently Asked Questions (FAQs)
CRISPR/Cas9
Q1: What are the primary causes of off-target effects with CRISPR/Cas9? A1: Off-target effects primarily arise from the Cas9 nuclease cutting at genomic sites that are not the intended target. This can be due to:
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Sequence Homology: The gRNA may guide Cas9 to sites with high sequence similarity to the on-target site.
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gRNA and Cas9 Concentrations: High levels of the Cas9/gRNA complex can increase the likelihood of cleavage at suboptimal sites.
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Duration of Cas9 Expression: Prolonged expression of Cas9 allows more time for off-target events to occur.[1]
Q2: How can I detect off-target mutations? A2: Several methods exist, which can be broadly categorized as biased (validating predicted sites) or unbiased (genome-wide discovery):
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In Silico Prediction: Tools like Cas-OFFinder predict potential off-target sites based on sequence similarity.
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Unbiased Experimental Methods:
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GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): Detects double-strand breaks (DSBs) by integrating a short DNA tag at the break site.
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CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): Uses circularized genomic DNA that is linearized by Cas9 cleavage in vitro, followed by sequencing.[1]
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Q3: Which high-fidelity Cas9 variant should I use? A3: Several high-fidelity variants have been developed to reduce off-target effects. The choice may depend on the specific target site and experimental context. As shown in the table below, these variants significantly reduce off-target events while largely maintaining on-target activity.
| Cas9 Variant | On-Target Activity (% of Wild-Type) | Off-Target Site Reduction (%) | Reference |
| SpCas9-HF1 | >70% for 86% of sgRNAs | >90% | [3] |
| eSpCas9 | >70% for 96% of sgRNAs | ~98.7% | [1] |
| HypaCas9 | >70% for 79% of sgRNAs | >95% | [1] |
| evoCas9 | High | ~98.7% | [1] |
| SuperFi-Cas9 | Reduced but high fidelity | Extremely high | [2] |
Experimental Workflow for Off-Target Detection using GUIDE-seq
Caption: A simplified workflow for the GUIDE-seq method.
siRNA
Q1: How do siRNAs cause off-target effects? A1: The primary mechanism is through a microRNA (miRNA)-like effect. The "seed region" (nucleotides 2-7) of the siRNA guide strand can bind to partially complementary sequences in the 3' UTR of unintended mRNA targets, leading to their translational repression or degradation.
Q2: How can I minimize siRNA off-target effects? A2: Several strategies can be employed:
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Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest siRNA concentration that provides sufficient on-target knockdown.
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Pooling: Use pools of 3-4 siRNAs targeting the same gene. This reduces the concentration of any single siRNA, thereby minimizing its specific off-target effects.[4]
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Chemical Modifications: Use siRNAs with chemical modifications, such as 2'-O-methyl (2'-OMe) modifications in the seed region, which can sterically hinder off-target binding.[5]
Quantitative Impact of siRNA Concentration on Off-Target Effects
| siRNA Concentration | On-Target Knockdown | Number of Off-Target Genes Down-regulated >2-fold |
| 100 nM | High | High |
| 10 nM | Moderate to High | Reduced |
| 1 nM | Potentially Reduced | Significantly Reduced |
Note: The optimal concentration is target and cell-type dependent and must be determined empirically.
Impact of 2'-O-Methyl Modification on siRNA Off-Targeting
| siRNA | On-Target Silencing | Average Reduction in Off-Target Silencing |
| Unmodified | 100% (baseline) | 0% (baseline) |
| 2'-OMe at position 2 of guide strand | ~100% | ~66% |
Data generalized from studies showing the effect of 2'-O-methyl modification.[5]
Pharmacological Inhibitors
Q1: Why do pharmacological inhibitors often have off-target effects? A1: Many inhibitors, especially kinase inhibitors, target ATP-binding pockets, which are structurally conserved across many proteins. This can lead to the inhibitor binding to and modulating the activity of multiple proteins other than the intended target.[6]
Q2: How can I assess the specificity of my inhibitor? A2: A multi-pronged approach is recommended:
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Dose-Response Curves: Determine the IC50 or EC50 for both your on-target effect and any off-target effects (like cytotoxicity). A significant difference between these values indicates a good therapeutic window.
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Kinome Profiling: Use commercially available services to screen your inhibitor against a large panel of kinases to identify potential off-target interactions.
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Rescue Experiments: Introduce a mutated, inhibitor-resistant version of the target protein. If this reverses the observed phenotype, it confirms on-target action.
On-Target vs. Off-Target IC50 for Example Kinase Inhibitors
| Inhibitor | Primary Target | On-Target IC50 (nM) | Example Off-Target | Off-Target IC50 (nM) |
| Gefitinib | EGFR | 33 | - | - |
| Osimertinib | EGFR (T790M) | 1 | Cathepsins | - |
| Volasertib | PLK1 | 0.87 | BRD4 | 79 |
Note: This table provides illustrative examples.[7] The off-target profile of any inhibitor should be experimentally determined.
Signaling Pathway: On-Target vs. Off-Target Effects of a Kinase Inhibitor
Caption: A diagram illustrating how a kinase inhibitor can have both on-target and off-target effects.
Experimental Protocols
Protocol: GUIDE-seq Library Preparation (Simplified)
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Cell Preparation and Transfection:
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Co-transfect the cells of interest with plasmids expressing Cas9 and the gRNA, along with a double-stranded oligodeoxynucleotide (dsODN) tag.
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Genomic DNA Extraction:
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After 48-72 hours, harvest the cells and extract genomic DNA.
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Library Construction:
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Fragment the genomic DNA by sonication.
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Perform end-repair, A-tailing, and ligate sequencing adapters.
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Use PCR to specifically amplify the DNA fragments that have incorporated the dsODN tag.
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Sequencing and Analysis:
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Sequence the amplified library on a high-throughput sequencing platform.
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Use a bioinformatics pipeline to align the reads to the reference genome and identify the sites of dsODN integration, which correspond to the locations of double-strand breaks.
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Protocol: CIRCLE-seq (Simplified)
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Genomic DNA Preparation:
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Extract high-quality genomic DNA.
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DNA Circularization:
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Fragment the DNA and ligate the ends of the fragments to form circular DNA molecules.
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In Vitro Cleavage:
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Treat the circularized DNA with the Cas9/gRNA ribonucleoprotein complex. This will linearize the circles at the on-target and any off-target cleavage sites.
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Library Preparation and Sequencing:
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Ligate sequencing adapters to the ends of the linearized DNA fragments.
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Sequence the library and map the reads to identify the cleavage sites.
-
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Mechanisms of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the flavonoid glycoside 2'',4''-Di-O-(E-p-Coumaroyl)afzelin against two well-established anti-inflammatory drugs, Dexamethasone and Ibuprofen. The information presented herein is based on available experimental data and is intended to support further research and drug development efforts in the field of inflammation.
Executive Summary
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This compound, an acylated flavonol glycoside, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical studies. This guide delves into its mechanism of action, comparing it with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While data on the specific molecular signaling of this compound is emerging, this comparison highlights its potential as a modulator of key inflammatory pathways.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the known anti-inflammatory effects and mechanisms of this compound, Dexamethasone, and Ibuprofen.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target Mediator | Cell Type | Concentration/Dosage | Result |
| This compound | Nitric Oxide (NO) | LPS-induced RAW 264.7 macrophages | 20 µM | 62% inhibition of NO production[1] |
| iNOS Protein Expression | LPS-induced RAW 264.7 macrophages | 20 µM | Downregulation[1] | |
| COX-2 Protein Expression | LPS-induced RAW 264.7 macrophages | 20 µM | Downregulation[1] | |
| Reactive Oxygen Species (ROS) | LPS-induced RAW 264.7 macrophages | 25 µM | 45% reduction[1] | |
| Dexamethasone | Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | A549 cells | EC50 = 2.2 x 10-9 M | Inhibition of GM-CSF release[2] |
| NF-κB (3xκB reporter) | - | IC50 = 0.5 x 10-9 M | Inhibition of NF-κB transcriptional activity[2] | |
| Ibuprofen | Prostaglandins | Various | Varies | Inhibition of synthesis via COX-1 and COX-2[3] |
| Nitric Oxide (NO) | - | Varies | Scavenging and modulation of NOS isoforms |
Table 2: Effects on Key Inflammatory Signaling Pathways
| Compound | Signaling Pathway | Key Proteins Affected | Reported Effect |
| This compound | NF-κB | p65, IκBα (inferred) | Reported to inhibit NF-κB signaling activation[1] |
| MAPK | JNK, ERK, p38 (inferred) | Not explicitly reported, but likely based on flavonoid activity | |
| Dexamethasone | Glucocorticoid Receptor (GR) Signaling | Glucocorticoid Receptor | Agonist; translocates to the nucleus to regulate gene expression |
| NF-κB | p65 | Decreased DNA binding activity[4] | |
| IκBα | Upregulation of synthesis[5] | ||
| Ibuprofen | MAPK | p38, JNK | Attenuation of phosphorylation[3] |
| NF-κB | p65 | Attenuation of phosphorylation[3] | |
| IκBα | Induces degradation, leading to NF-κB nuclear localization |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches to validate them, the following diagrams are provided.
Caption: Overview of Inflammatory Signaling Pathways and Points of Inhibition.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylflavonol, acylated flavonol glycosides and related compounds from Epimedium sagittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Analysis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin and Other Kaempferol Glycosides in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin against other kaempferol (B1673270) glycosides, supported by experimental data. This analysis delves into the structure-activity relationships that govern the therapeutic potential of these natural compounds.
Kaempferol, a ubiquitous flavonol found in numerous plant species, and its glycosidic derivatives are subjects of intense research due to their wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. The biological efficacy of these compounds is significantly influenced by the nature and position of sugar moieties and acyl groups attached to the kaempferol backbone. This guide specifically evaluates this compound, an acylated flavonol glycoside, in the context of other kaempferol glycosides to highlight the structural nuances that dictate their bioactivity.
Comparative Biological Activities: A Data-Driven Overview
The addition of one or more p-coumaroyl groups to the sugar moiety of kaempferol glycosides has been shown to significantly enhance their biological activities. This is evident when comparing the antioxidant and anti-inflammatory properties of this compound with its non-acylated counterpart, afzelin (B1665622) (kaempferol-3-O-rhamnoside), and other kaempferol glycosides.
Antioxidant Activity
The presence of p-coumaroyl moieties generally enhances the radical scavenging capabilities of kaempferol glycosides.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 18.5 µM | [1] |
| Afzelin (Kaempferol-3-O-rhamnoside) | DPPH Radical Scavenging | Stronger than its glycosides | [2] |
| Kaempferol | DPPH Radical Scavenging | More potent than its glycosides | [3] |
| Tiliroside (Kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) | DPPH Radical Scavenging | Lower IC50 than Astragalin | [4] |
| Astragalin (Kaempferol-3-O-glucoside) | DPPH Radical Scavenging | Higher IC50 than Tiliroside | [4] |
Anti-inflammatory Activity
Acylation with p-coumaric acid also appears to potentiate the anti-inflammatory effects of kaempferol glycosides.
| Compound | Cell Line | Effect | Concentration | Source |
| This compound | RAW 264.7 Macrophages | 62% inhibition of NO production | 20 µM | [1] |
| This compound | RAW 264.7 Macrophages | Downregulation of iNOS and COX-2 protein expression | 20 µM | [1] |
| Afzelin | Particulate Matter-Exposed Human Keratinocytes | Suppresses pro-inflammatory responses | Not specified | [5][6] |
| Kaempferol-3-O-β-d-glucuronate | LPS-stimulated BV2 microglial cells | Inhibition of NO, IL-6, and TNF-α release | 25 and 50 µM | [7][8] |
Cytotoxic Activity
Studies suggest that di-acylation of kaempferol glycosides enhances their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line(s) | IC50 Value | Source |
| Kaempferol | HepG2, CT26, B16F1 | More potent than its glycosides | [3] |
| Afzelin | AGS Gastric Cancer Cells | > 160 µM | [9] |
| Platanoside (a kaempferol coumaroyl glycoside) | Human leukaemic cell lines | Exhibited cytotoxic activity | Not specified |
| Tiliroside (a kaempferol coumaroyl glycoside) | Human leukaemic cell lines | Active against 2 of 9 cell lines | Not specified |
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory and anticancer activities of kaempferol and its glycosides are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the activities of related compounds provide a strong indication of its likely mechanisms.
The inhibition of iNOS and COX-2 expression by this compound strongly suggests its interference with the NF-κB signaling pathway, as NF-κB is a key transcriptional regulator of these pro-inflammatory enzymes.
Figure 1. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Similarly, the MAPK pathway, which plays a crucial role in cellular proliferation, differentiation, and apoptosis, is a known target of kaempferol and its glycosides. The phosphorylation of key MAPK members, such as ERK, JNK, and p38, is often modulated by these compounds, leading to their anticancer and anti-inflammatory effects.
Figure 2. General mechanism of MAPK pathway modulation by kaempferol glycosides.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to evaluate the biological activities of these compounds.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Figure 3. Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
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Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
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Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, and incubated for a further period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Western Blot Analysis for iNOS and COX-2
This technique is used to detect and quantify the expression levels of the pro-inflammatory proteins, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: Following treatment and stimulation as described above, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard method (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Densitometry: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that this compound is a potent bioactive compound, with its di-acylated structure contributing to enhanced antioxidant and anti-inflammatory activities compared to its non-acylated parent molecule, afzelin, and other mono-glycosylated kaempferol derivatives. Its mechanism of action likely involves the modulation of the NF-κB and MAPK signaling pathways, which are critical in the pathogenesis of inflammatory diseases and cancer. Further research directly comparing this compound with a wider range of acylated and non-acylated kaempferol glycosides across various in vitro and in vivo models is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive structure-activity relationship profile. Such studies will be invaluable for the rational design and development of novel therapeutics based on this promising natural product scaffold.
References
- 1. This compound | CAS 163434-73-9 | 美国InvivoChem [invivochem.cn]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Afzelin suppresses proinflammatory responses in particulate matter-exposed human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of E vs. Z Isomers of p-Coumaroyl Flavonoids: Unveiling a Research Frontier
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of p-coumaroyl flavonoids, specifically the orientation around the carbon-carbon double bond in the p-coumaric acid moiety, presents a compelling yet largely unexplored area in the study of their biological activities. The trans or E-isomer is the predominantly occurring and studied form in nature, leaving a significant knowledge gap regarding the therapeutic potential of the cis or Z-isomer. This guide provides a comprehensive comparison based on available data, highlighting the established bioactivities of the E-isomer and underscoring the critical need for research into its Z-counterpart.
Comparative Biological Activity: A Focus on the (E)-Isomer
Current research overwhelmingly focuses on the E-isomer of p-coumaroyl flavonoids. The addition of an (E)-p-coumaroyl group to a flavonoid glycoside has been shown to significantly enhance its biological activities, particularly its antioxidant and cytoprotective effects.
Quantitative Analysis of Antioxidant Activity
A key study comparing tiliroside (B191647) ((E)-p-coumaroyl astragalin) to its parent compound, astragalin, provides clear quantitative evidence of the enhanced antioxidant capacity bestowed by the p-coumaroyl moiety.[1][2]
| Biological Activity | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Tiliroside | 104.5 ± 2.6 | [1][2] |
| Astragalin | >348 | [1][2] | |
| ABTS Radical Scavenging | Tiliroside | 45.1 ± 1.2 | [1][2] |
| Astragalin | 120.3 ± 3.5 | [1][2] | |
| Superoxide Anion Scavenging | Tiliroside | 112.8 ± 5.1 | [1][2] |
| Astragalin | 223.0 ± 8.9 | [1][2] | |
| Ferric Reducing Antioxidant Power (FRAP) | Tiliroside | 65.4 ± 1.8 | [1][2] |
| Astragalin | 168.0 ± 6.2 | [1][2] |
The Unexplored Potential of the (Z)-Isomer: A Call for Future Research
A thorough review of the scientific literature reveals a stark absence of studies directly investigating the biological activities of Z-p-coumaroyl flavonoids. This represents a significant gap in our understanding of the structure-activity relationships of these compounds.
However, research on related cinnamic acid derivatives suggests that the geometric configuration (E vs. Z) can indeed have a profound impact on biological activity. For instance, the E-isomer of an N-benzyl(ethyl)amino analog of cinnamic acid demonstrated significantly higher acetylcholinesterase (AChE) inhibitory potency compared to its Z-isomer. This finding strongly suggests that the spatial arrangement of the molecule plays a crucial role in its interaction with biological targets.
Given this precedent, it is highly probable that the Z-isomers of p-coumaroyl flavonoids possess distinct biological profiles compared to their E-counterparts. Future research should prioritize the synthesis or isolation of these Z-isomers to conduct comprehensive biological evaluations.
Signaling Pathways Modulated by (E)-p-Coumaroyl Flavonoids
Flavonoids, including their p-coumaroylated derivatives, are known to exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in the anti-inflammatory and apoptotic effects of flavonoids.
References
Comparative Study of the Antiviral Activity of Flavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of various flavonoids, supported by experimental data. It delves into their mechanisms of action against a range of viruses and offers detailed experimental protocols for key antiviral assays.
Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, have long been recognized for their broad spectrum of biological activities, including potent antiviral effects. Their ability to target multiple stages of the viral life cycle makes them promising candidates for the development of novel antiviral therapeutics. This guide summarizes the antiviral activity of several key flavonoids, presents their efficacy in quantitative terms, and outlines the experimental methods used to determine these activities.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of flavonoids is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral activity or protect cells from virus-induced death by 50%, respectively. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 or EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating greater safety and specificity.
The following tables summarize the reported antiviral activities of prominent flavonoids against a variety of viruses.
Table 1: Antiviral Activity of Quercetin
| Virus Family | Virus | Cell Line | IC50 / EC50 | CC50 | SI | Reference |
| Herpesviridae | Varicella-Zoster Virus (VZV) | HFF | 3.84 µg/mL | >100 µg/mL | >26 | [1][2] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 5.93 µg/mL | >100 µg/mL | >16.9 | [1][2] |
| Picornaviridae | Enterovirus 71 (EV71) | Vero | 39.63 µg/mL | >200 µg/mL | >5 | [3] |
| Picornaviridae | Coxsackievirus A16 (CVA16) | Vero | 59.53 µg/mL | >200 µg/mL | >3.4 | [3] |
| Coronaviridae | SARS-CoV (3CLpro) | - | 42.79 µM | - | - | [3] |
| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 1.7 µg/mL | 365.2 µg/mL | 214.8 | [4] |
| Coronaviridae | SARS-CoV-2 (RdRp) | - | 6.9 µM | - | - | [5] |
Table 2: Antiviral Activity of Baicalein and Baicalin
| Flavonoid | Virus Family | Virus | Cell Line | IC50 / EC50 | CC50 | SI | Reference |
| Baicalein | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 6.46 µg/mL (replication) | 115 µg/mL | 17.8 | [6][7] |
| Baicalein | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 7.14 µg/mL (adsorption) | 115 µg/mL | 16.1 | [6][7] |
| Baicalein | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 1.55 µg/mL (virucidal) | 115 µg/mL | 74.2 | [6][7] |
| Baicalein | Flaviviridae | Dengue Virus-3 (DENV-3) | Vero | 12.70 µg/mL | 271.03 µg/mL | 21.34 | [8] |
| Baicalin | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 13.5 µg/mL (replication) | 290 µg/mL | 21.5 | [9] |
| Baicalin | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 18.07 µg/mL (adsorption) | 290 µg/mL | 16 | [9] |
| Baicalin | Flaviviridae | Dengue Virus-2 (DENV-2) | Vero | 8.74 µg/mL (virucidal) | 290 µg/mL | 33.2 | [9] |
| Baicalin | Picornaviridae | Enterovirus 71 (EV71) | RD | 4.96 µg/mL | 823.53 µg/mL | 166 | [10] |
Table 3: Antiviral Activity of Epigallocatechin-3-gallate (EGCG)
| Virus Family | Virus | Cell Line | IC50 / EC50 | CC50 | SI | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7.5 | ~5.5 µM (entry) | >100 µM | >18 | [11] |
| Flaviviridae | Dengue Virus (DENV-1) | Vero | 14.8 µM | - | - | [11] |
| Flaviviridae | Dengue Virus (DENV-2) | Vero | 18.0 µM | - | - | [11] |
| Flaviviridae | Dengue Virus (DENV-3) | Vero | 11.2 µM | - | - | [11] |
| Flaviviridae | Dengue Virus (DENV-4) | Vero | 13.6 µM | - | - | [11] |
| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | - | 0.68 µM (RT inhibition) | - | - | [11] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 3.0 µM | 290 µM | 96 | [12] |
| Orthomyxoviridae | Influenza A (H1N1) | Calu-3 | 24 µM | 420 µM | 18 | [12] |
| Coronaviridae | SARS-CoV-2 (Mpro) | - | 7.58 µg/mL | >40 µg/mL | >5.3 | [13] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 3.1 µM | >36 µM | >11.6 | [14] |
Table 4: Antiviral Activity of Other Notable Flavonoids
| Flavonoid | Virus Family | Virus | Cell Line | IC50 / EC50 | CC50 | SI | Reference |
| Luteolin | Herpesviridae | Pseudorabies Virus (PRV) | PK-15 | 26.24 µM | 148.1 µM | 5.64 | [15] |
| Picornaviridae | Enterovirus 71 (EV71) | - | ~10 µM | - | - | ||
| Coronaviridae | SARS-CoV-2 (RdRp) | - | 4.6 µM | - | - | [5][16] | |
| Kaempferol | Herpesviridae | Pseudorabies Virus (PRV) | - | 25.57 µmol/L | >100 µmol/L | >3.9 | |
| Hesperetin | Flaviviridae | Zika Virus (ZIKV) (NS2B/NS3pro) | - | 12.6 µM | - | - | [17][18][19] |
| Togaviridae | Chikungunya Virus (CHIKV) (nsP2pro) | - | 2.5 µM | - | - | [17][18][19] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.36 mM | 2.67 mM | 7.39 | [20] | |
| Naringenin | Coronaviridae | SARS-CoV-2 | A549 | 28.35 µg/mL | 178.75 µg/mL | 6.3 | [21] |
| Myricetin | Herpesviridae | Pseudorabies Virus (PRV) | PK-15 | 42.69 µM | >500 µM | >11.7 | [22] |
| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | PK-15 | 31.19 µM | >200 µM | >6.4 | [23] | |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 55.18 µM | 247.54 µM | 4.49 | [24] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antiviral activity of flavonoids.
Plaque Reduction Assay (for Quantifying Antiviral Activity)
This assay is a standard method to determine the titer of infectious virus particles and to assess the efficacy of antiviral compounds.
a. Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test flavonoid compound at various concentrations.
-
Serum-free culture medium.
-
Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
b. Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the flavonoid compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and infect with a predetermined dilution of virus (aiming for 50-100 plaques per well) in the presence of different concentrations of the flavonoid. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, aspirate the inoculum and gently add the overlay medium. The overlay restricts the spread of progeny virions, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Plaques appear as clear zones against a purple background of stained cells.
-
Calculation: The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay (for Determining Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
a. Materials:
-
Host cells in a 96-well plate.
-
Test flavonoid compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Culture medium.
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours). Include a cell control (no compound).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Mechanisms of Antiviral Action and Signaling Pathways
Flavonoids exert their antiviral effects through various mechanisms, often targeting specific viral proteins or host cell pathways essential for viral replication.
Inhibition of Viral Entry
Many flavonoids prevent the initial stages of viral infection by interfering with the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the cell membrane. For example, flavonoids like EGCG have been shown to inhibit the entry of SARS-CoV-2 by binding to the spike protein and preventing its interaction with the ACE2 receptor on host cells.[6]
Caption: Flavonoids can inhibit viral entry by binding to viral proteins or host cell receptors.
Inhibition of Viral Replication
Flavonoids can also inhibit the replication of viral genetic material by targeting key viral enzymes. For instance, many flavonoids are known to inhibit the activity of viral polymerases (RNA-dependent RNA polymerase) and proteases, which are essential for the synthesis of new viral components.[3][16]
Caption: Flavonoids inhibit viral replication by targeting viral polymerases and proteases.
Modulation of Host Signaling Pathways
Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune response. Flavonoids can counteract these effects by modulating pathways such as the NF-κB and MAPK signaling cascades, which are involved in inflammation and immune regulation. By inhibiting the activation of these pathways, flavonoids can reduce virus-induced inflammation and enhance the host's antiviral defenses.
Caption: Flavonoids can modulate host immune responses by inhibiting the NF-κB signaling pathway.
Experimental Workflow Overview
The general workflow for assessing the antiviral activity of flavonoids involves a series of in vitro assays.
Caption: General experimental workflow for evaluating the antiviral potential of flavonoids.
This guide provides a foundational understanding of the comparative antiviral activities of flavonoids. Further research is warranted to fully elucidate their therapeutic potential and to develop them into effective clinical treatments for viral diseases.
References
- 1. Anti-Entry Activity of Natural Flavonoids against SARS-CoV-2 by Targeting Spike RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant flavonoid inhibition of SARS-CoV-2 main protease and viral replication. [research.bidmc.org]
- 4. Inhibition of reverse transcriptase activity by a flavonoid compound, 5,6,7-trihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. A Comprehensive Review of Natural Flavonoids with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. jppres.com [jppres.com]
- 11. mdpi.com [mdpi.com]
- 12. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ojs.microbiolj.org.ua [ojs.microbiolj.org.ua]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Inhibition of HIV activation in latently infected cells by flavonoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. scienceopen.com [scienceopen.com]
A Comparative Guide to the Efficacy of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin and its Analogs in Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin, a naturally occurring flavonoid, in the context of antidiabetic research. Due to the limited direct experimental data on this specific di-coumaroylated derivative, this guide leverages extensive research on its parent compound, afzelin (B1665622), to provide a foundational understanding of its potential therapeutic efficacy. We draw comparisons with established antidiabetic agents and related natural compounds, supported by experimental data and detailed protocols.
Executive Summary
Diabetes mellitus is a global health concern, and the search for novel, effective therapeutic agents is ongoing. Natural products, particularly flavonoids, have emerged as promising candidates. Afzelin, a kaempferol (B1673270) rhamnoside, has demonstrated significant in vitro antidiabetic activity, primarily through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. The addition of p-coumaroyl groups to flavonoid glycosides has been shown to enhance their biological activities, suggesting that this compound could possess even greater potential. This guide will delve into the available data for afzelin as a proxy, compare it with the standard drug acarbose (B1664774) and another common flavonoid, quercetin (B1663063), and provide the necessary experimental context for future research in this area.
In Vitro Efficacy: α-Glucosidase Inhibition
The primary mechanism for the antidiabetic effect of the compounds discussed here is the inhibition of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Comparative Data on α-Glucosidase Inhibition
| Compound | Type | IC50 Value | Source |
| Afzelin | Flavonoid Glycoside | 0.94 nM | [1][2][3] |
| Acarbose | α-Glucosidase Inhibitor (Standard Drug) | 8.81 nM - 332 µM | [1][4][5][6][7] |
| Quercetin | Flavonoid Aglycone | 5.1 µg/mL - 10.92 µM | [8][9][10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that afzelin possesses remarkably potent α-glucosidase inhibitory activity in vitro, significantly surpassing the standard drug acarbose and the related flavonoid quercetin in some studies.[1][2][3] The wide range of reported IC50 values for acarbose and quercetin can be attributed to variations in experimental conditions.
The Potential Role of p-Coumaroylation
While direct data for this compound is not yet available, studies on other acylated flavonoids suggest that the presence of p-coumaroyl moieties can significantly enhance biological activity. This enhancement is often attributed to increased lipophilicity and improved interaction with target enzymes. It is therefore hypothesized that the di-coumaroylated form of afzelin could exhibit even more potent α-glucosidase inhibition than the parent compound.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., this compound, afzelin)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxicity of the test compound on normal cell lines to ensure its safety.
Materials:
-
Human intestinal cell line (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Efficacy: Considerations and Future Directions
Currently, there are no published in vivo studies specifically investigating the antidiabetic efficacy of this compound. However, in vivo studies on other flavonoids with antidiabetic properties typically involve the use of animal models of diabetes, such as streptozotocin-induced diabetic rats or mice.[11]
A typical in vivo study design would involve:
-
Induction of diabetes in the animal model.
-
Oral administration of the test compound at different doses over a specified period.
-
Monitoring of key parameters such as fasting blood glucose levels, oral glucose tolerance, and body weight.[11][12]
-
At the end of the study, collection of blood and tissue samples for biochemical and histological analysis.
Future in vivo studies are crucial to validate the promising in vitro results of afzelin and to investigate the therapeutic potential of its di-coumaroyl derivative.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Perspectives
The available evidence strongly suggests that afzelin is a potent inhibitor of α-glucosidase in vitro, with an efficacy that may surpass that of the conventional drug acarbose. While direct experimental data for this compound is currently lacking, the known enhancing effects of p-coumaroylation on the bioactivity of flavonoids provide a strong rationale for its investigation as a potentially superior antidiabetic agent.
Future research should focus on:
-
Isolation and purification of this compound to enable direct biological testing.
-
Head-to-head in vitro comparison of afzelin and its di-coumaroyl derivative for α-glucosidase inhibition.
-
Comprehensive cytotoxicity profiling against a panel of human cell lines.
-
Progression to in vivo studies in animal models of diabetes to assess efficacy, pharmacokinetics, and safety.
This guide serves as a foundational resource to stimulate and direct future research into this promising class of natural compounds for the management of diabetes.
References
- 1. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) A pre-clinical trial study on Afzelin: Anti-human lung cancer, anti-cholinesterase, and anti-glucosidase properties (2021) | Ming Cao | 9 Citations [scispace.com]
- 4. α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla : in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00650F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of quercetin, isoquercetin and rutin as inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. mdpi.com [mdpi.com]
Synergistic Chemo-Sensitization: A Comparative Analysis of Quercetin and Resveratrol in Combination with Doxorubicin
A detailed examination of the synergistic potential of quercetin (B1663063) and resveratrol (B1683913) in enhancing the efficacy of the chemotherapeutic agent doxorubicin (B1662922) against breast cancer cells.
In the landscape of oncology drug development, a significant challenge remains the intrinsic and acquired resistance of cancer cells to chemotherapeutic agents, as well as the dose-limiting toxicities of these drugs. Doxorubicin, a cornerstone in the treatment of various cancers, including breast cancer, is often associated with severe side effects that limit its clinical application.[1][2] This has spurred research into combination therapies, particularly with natural compounds like quercetin and resveratrol, to enhance doxorubicin's anti-tumor effects at lower concentrations while potentially mitigating its toxicity.[1][2]
This guide provides a comparative analysis of the synergistic effects of quercetin and resveratrol when combined with doxorubicin, focusing on their impact on breast cancer cell lines. The data presented is compiled from multiple in vitro studies, offering insights for researchers and drug development professionals.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining quercetin or resveratrol with doxorubicin is often quantified by the reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin. A lower IC50 value in the combination treatment compared to doxorubicin alone indicates a potentiation of the drug's cytotoxic effects.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold-Change in Doxorubicin Efficacy | Reference |
| MCF-7 | Doxorubicin alone | 0.133 | - | [3] |
| Doxorubicin + 10 µM Quercetin | 0.114 | 1.17 | [3] | |
| MCF-7 | Doxorubicin alone | 0.35 ± 0.1 | - | [4] |
| Doxorubicin + Quercetin (equitoxic) | 0.8 ± 0.1 | -0.44 (Antagonistic) | [4] | |
| MCF-7/dox (Doxorubicin-resistant) | Doxorubicin alone | 4.0 | - | [3] |
| Doxorubicin + 20 µM Quercetin | Significantly decreased | >1 | [3] | |
| MDA-MB-231 | Doxorubicin alone | 0.8 ± 0.2 | - | [4] |
| Doxorubicin + Quercetin (equitoxic) | No significant change | ~1 | [4] | |
| T47D | Doxorubicin alone | 0.7 ± 0.09 | - | [4] |
| Doxorubicin + Quercetin (equitoxic) | 0.36 ± 0.05 | 1.94 | [4] | |
| MCF-7 & MDA-MB-231 | Doxorubicin alone (IC50) | Not specified | - | [5] |
| Doxorubicin + Oxyresveratrol | 4.0 and 16.0 fold decrease in DOX concentration | 4.0 - 16.0 | [5] |
Table 1: Comparative IC50 values of Doxorubicin alone and in combination with Quercetin or Resveratrol in various breast cancer cell lines.
Studies have shown that quercetin can enhance the cytotoxicity of doxorubicin. For instance, in MCF-7 cells, the addition of quercetin led to a decrease in the IC50 of doxorubicin.[3] In doxorubicin-resistant MCF-7/dox cells, quercetin significantly potentiated the cytotoxic effect of doxorubicin.[6][7] One study found that 0.7 μM quercetin enhanced doxorubicin cytotoxicity by 1.49-fold in MCF-7 cells and 1.98-fold in MCF-7/dox cells.[6][7] However, it is important to note that the synergistic or antagonistic effect can be cell-line dependent.[4][8] For example, one study reported an antagonistic interaction in MCF-7 and MDA-MB-231 cells, but a synergistic effect in T47D cells.[4][8]
Resveratrol has also been shown to markedly enhance doxorubicin-induced cytotoxicity in both doxorubicin-resistant MCF-7/adr and MDA-MB-231 cells.[9] A combination of resveratrol and doxorubicin exhibited a dose advantage of approximately 2.5-fold.[10]
Mechanisms of Synergistic Action
The synergistic effects of quercetin and resveratrol with doxorubicin are attributed to multiple mechanisms, primarily revolving around overcoming multidrug resistance (MDR) and modulating key signaling pathways involved in cell survival and apoptosis.
Overcoming Multidrug Resistance
A major obstacle in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[6][7]
-
Quercetin: Studies have demonstrated that quercetin can increase the intracellular concentration of doxorubicin in breast cancer cells.[6][7] This is achieved by down-regulating the expression of efflux transporters like P-gp, BCRP, and MRP1.[1] By inhibiting these pumps, quercetin effectively traps doxorubicin inside the cancer cells, leading to enhanced cytotoxicity.[1]
-
Resveratrol: Similarly, resveratrol has been shown to increase the cellular accumulation of doxorubicin by down-regulating the expression of MDR1 and MRP1 genes.[9]
Modulation of Signaling Pathways
Both quercetin and resveratrol influence critical signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
-
Quercetin: The combination of quercetin and doxorubicin has been shown to suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and P-gp.[6][7] It can also induce apoptosis through a p53-dependent mechanism by downregulating Bcl-xl expression.[11] Furthermore, the combination can inhibit the PI3K/Akt1 signaling pathway, a key regulator of cell survival.[12]
-
Resveratrol: The synergistic effect of resveratrol and doxorubicin is associated with the inhibition of inflammatory responses (NF-κB, COX-2), autophagic flux (LC3, Beclin-1), and redox regulation (Nrf2).[10] It also induces apoptosis by increasing the BAX:BCL-2 ratio and activating Caspase-9.[10] Resveratrol can also sensitize cancer cells to doxorubicin by inhibiting the expression of Heat Shock Protein 27 (HSP27), which is associated with apoptosis inhibition and treatment resistance.[13][14] Additionally, resveratrol can reverse the epithelial-mesenchymal transition (EMT) properties of doxorubicin-resistant cells by modulating the SIRT1/β-catenin signaling pathway.[15][16]
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for assessing the synergistic effects of quercetin and resveratrol with doxorubicin.
Cell Culture
Human breast cancer cell lines such as MCF-7 (doxorubicin-sensitive), MCF-7/dox or MCF-7/adr (doxorubicin-resistant), and MDA-MB-231 are commonly used.[6][9][17] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[18][19]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[10][20]
-
Seed cells in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[20]
-
Treat the cells with varying concentrations of doxorubicin, quercetin, resveratrol, or their combinations for a specified period (e.g., 24, 48, or 72 hours).[18][21][22]
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals.[18][22]
-
Dissolve the formazan crystals in a solvent like DMSO or isopropanol.[18][22]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[20][22]
-
Calculate cell viability as a percentage of the control (untreated) cells. The IC50 values are then determined from the dose-response curves.[18]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Treat cells with the compounds as described for the cytotoxicity assay.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Quercetin enhances chemotherapeutic effect of doxorubicin against human breast cancer cells while reducing toxic side effects of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug combinations with quercetin: doxorubicin plus quercetin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Despite Blocking Doxorubicin-Induced Vascular Damage, Quercetin Ameliorates Its Antibreast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin Could Interfere With Doxorubicin Treatment | Food for Breast Cancer [foodforbreastcancer.com]
- 9. Resveratrol enhances chemosensitivity of doxorubicin in multidrug-resistant human breast cancer cells via increased cellular influx of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol Enhances The Effectiveness Of Doxorubicin In ER+/PR+ Cells | Food for Breast Cancer [foodforbreastcancer.com]
- 14. Proteomic Profiling Reveals That Resveratrol Inhibits HSP27 Expression and Sensitizes Breast Cancer Cells to Doxorubicin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol promotes sensitization to Doxorubicin by inhibiting epithelial‐mesenchymal transition and modulating SIRT1/β‐catenin signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol promotes sensitization to Doxorubicin by inhibiting epithelial-mesenchymal transition and modulating SIRT1/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.4. MTT Viability Assay [bio-protocol.org]
- 21. Investigating the therapeutic effect of doxorubicin and resveratrol on MCF7 breast cancer cells - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
- 22. journals.viamedica.pl [journals.viamedica.pl]
A Head-to-Head Comparison of Leading Anti-Diabetic Plant Compounds for Researchers and Drug Development Professionals
A comprehensive analysis of the therapeutic potential and mechanisms of action of promising natural compounds in the management of diabetes.
The global burden of diabetes mellitus necessitates the exploration of novel therapeutic agents. Natural products, particularly plant-derived compounds, have emerged as a promising avenue for drug discovery, offering diverse chemical structures and biological activities. This guide provides a head-to-head comparison of six leading anti-diabetic plant compounds: Berberine, Curcumin (B1669340), Quercetin, Genistein, Resveratrol, and Cinnamon Extract. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the current landscape of natural anti-diabetic agents.
Key Anti-Diabetic Plant Compounds: A Comparative Overview
These compounds exert their anti-diabetic effects through a variety of mechanisms, including improving insulin (B600854) sensitivity, enhancing glucose uptake, protecting pancreatic β-cells, and reducing inflammation. The following sections will delve into the specific mechanisms of action, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
| Compound | Plant Source(s) | Key Mechanisms of Action |
| Berberine | Coptis chinensis (Goldthread), Berberis species (Barberry) | Activates AMP-activated protein kinase (AMPK), improves insulin sensitivity, promotes glucose uptake, inhibits α-glucosidase.[1][2] |
| Curcumin | Curcuma longa (Turmeric) | Anti-inflammatory (inhibits NF-κB), antioxidant, improves insulin sensitivity, stimulates glucose uptake.[3][4][5][6] |
| Quercetin | Fruits (apples, berries), vegetables (onions), grains | Antioxidant, improves insulin sensitivity, protects pancreatic β-cells, enhances glucose uptake.[7][8][9] |
| Genistein | Soybeans and other legumes | Protects and promotes proliferation of pancreatic β-cells, enhances insulin secretion, improves insulin sensitivity.[10][11][12][13] |
| Resveratrol | Grapes, berries, peanuts | Activates Sirtuin 1 (SIRT1), improves insulin sensitivity, antioxidant.[14][15][16] |
| Cinnamon Extract | Cinnamomum species | Enhances insulin signaling, increases glucose uptake, may have insulin-mimetic properties.[17][18][19] |
Quantitative Comparison of Anti-Diabetic Efficacy
The following tables summarize key quantitative data from various studies, providing a comparative look at the efficacy of these compounds. It is important to note that experimental conditions can vary significantly between studies.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Berberine | α-Glucosidase Inhibition | In vitro enzyme assay | - | Comparable to metformin (B114582) in some studies.[1][20] | [1][20] |
| Curcumin | Glucose Uptake | 3T3-L1 adipocytes | 25 µM | Increased glucose uptake.[4] | [4] |
| Quercetin | Glucose Uptake | Skeletal muscle cells | - | Increased GLUT4 expression and glucose uptake via AMPK pathway.[8] | [8] |
| Genistein | Insulin Secretion | Isolated pancreatic islets | <10 µM | Potentiation of glucose-stimulated insulin secretion.[11][13] | [11][13] |
| Myricetin | α-Glucosidase & α-Amylase Inhibition | In vitro enzyme assays | - | Inhibition of both enzymes, preventing carbohydrate digestion.[21] | [21] |
Table 2: In Vivo (Animal Studies) Efficacy Data
| Compound | Animal Model | Duration | Dosage | Key Findings | Reference |
| Berberine | STZ-induced diabetic rats | 3 months | 0.5 g three times a day | Significant decrease in HbA1c, fasting blood glucose, and postprandial blood glucose, comparable to metformin.[22] | [22] |
| Curcumin | STZ-induced diabetic rats | - | 55 mg/kg | Normalized diabetes-mediated cerebellar disorders.[4] | [4] |
| Quercetin | STZ-induced diabetic rats | - | - | Reduced blood glucose levels and improved glucose tolerance.[7] | [7] |
| Genistein | db/db mice | - | 200 mg/kg diet | Significantly lower blood glucose and A1C levels, improved glucose tolerance.[13] | [13] |
| Cinnamon | STZ-induced diabetic rats | 28 days | 300 & 600 mg/kg | Significant reduction in blood glucose levels.[23] | [23] |
Table 3: Human Clinical Trial Data
| Compound | Study Population | Duration | Dosage | Key Findings | Reference |
| Berberine | Newly diagnosed type 2 diabetes | 3 months | 0.5 g, 3 times/day | Similar reduction in blood glucose compared to metformin.[22] | [22] |
| Cinnamon | Prediabetes | 12 weeks | 500 mg, 3 times/day | Improved fasting plasma glucose and glucose tolerance.[17][18] | [17][18] |
| Resveratrol | Type 2 diabetic patients | 4 weeks | 2 x 5 mg/day | Significantly decreased insulin resistance.[16] | [16] |
| Curcumin | Type 2 diabetes | - | - | Significantly reduces fasting blood glucose, HbA1c, and BMI.[5] | [5] |
Signaling Pathways and Mechanisms of Action
The anti-diabetic effects of these plant compounds are mediated through their interaction with key signaling pathways involved in glucose homeostasis.
Berberine: AMPK Activation
Berberine's primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activated AMPK enhances glucose uptake in muscle and adipose tissues and suppresses gluconeogenesis in the liver.
Caption: Berberine activates AMPK, leading to increased glucose uptake and reduced hepatic glucose production.
Curcumin: Anti-inflammatory Action
Curcumin exerts its anti-diabetic effects primarily through its potent anti-inflammatory properties, most notably the inhibition of the NF-κB signaling pathway.[3][6] By suppressing inflammation, curcumin can improve insulin sensitivity.
Caption: Curcumin inhibits the NF-κB pathway, reducing inflammatory cytokines and improving insulin sensitivity.
Quercetin: Multi-Targeted Effects
Quercetin demonstrates a multi-faceted approach by improving insulin sensitivity, protecting pancreatic β-cells from oxidative stress, and enhancing glucose uptake in peripheral tissues, partly through the AMPK pathway.[7][8]
Caption: Quercetin exerts its anti-diabetic effects through multiple mechanisms including β-cell protection and AMPK activation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed methodologies are crucial. Below are representative protocols for key in vitro assays used to evaluate anti-diabetic compounds.
In Vitro α-Glucosidase Inhibitory Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
Principle: The inhibition of α-glucosidase activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Procedure:
-
Prepare a solution of α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[24]
-
Pre-incubate the enzyme solution with various concentrations of the test compound for a specified time (e.g., 5 minutes at 37°C).[24]
-
Initiate the reaction by adding the substrate pNPG.[24]
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes at 37°C).[24]
-
Stop the reaction by adding a stopping agent (e.g., sodium carbonate).[24]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[24]
-
Acarbose is typically used as a positive control.[24]
-
The percentage of inhibition is calculated using the formula: [(Ac - As) / Ac] * 100, where Ac is the absorbance of the control and As is the absorbance of the sample.
Caption: Workflow for the in vitro α-glucosidase inhibitory assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This assay assesses the ability of a compound to modulate insulin secretion from pancreatic β-cells in response to glucose.
Principle: Isolated pancreatic islets are exposed to low and high glucose concentrations in the presence or absence of the test compound. The amount of secreted insulin is then quantified.[25]
Procedure:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.[26]
-
Pre-incubate the isolated islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a period to establish a basal insulin secretion rate (e.g., 30-60 minutes).[25]
-
Divide the islets into groups and incubate them in KRBB with:
-
Low glucose (basal control)
-
High glucose (e.g., 16.7 mM) (stimulated control)
-
High glucose + test compound at various concentrations
-
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[25]
-
Collect the supernatant (containing secreted insulin).
-
Lyse the islets to measure the total insulin content.
-
Quantify the insulin concentration in the supernatant and the islet lysate using an ELISA or radioimmunoassay (RIA).[25]
-
The results are often expressed as the amount of insulin secreted as a percentage of the total insulin content.
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Conclusion
The plant-derived compounds discussed in this guide represent a rich source of potential therapeutic leads for the management of diabetes. Berberine and curcumin have shown particularly robust preclinical and clinical evidence. Quercetin, genistein, resveratrol, and cinnamon extract also demonstrate significant anti-diabetic potential through various mechanisms.
For drug development professionals, these compounds offer diverse scaffolds for the design of novel anti-diabetic agents with potentially improved efficacy and safety profiles. Further rigorous, well-controlled clinical trials are necessary to fully elucidate their therapeutic utility in humans. For researchers, the complex and multi-targeted mechanisms of these natural products provide fertile ground for investigating the intricate pathophysiology of diabetes and identifying new molecular targets for intervention. This comparative guide serves as a foundational resource to inform and direct future research and development efforts in this promising field.
References
- 1. Berberine vs Metformin: Which is better for blood sugar control? | Diabetes [faynutrition.com]
- 2. Berberine vs. Metformin | Root Functional Medicine [rootfunctionalmedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | The Effects of Curcumin on Diabetes Mellitus: A Systematic Review [frontiersin.org]
- 6. Curcumin Attenuates Hyperglycemia and Inflammation in Type 2 Diabetes Mellitus: Quantitative Analysis of Randomized Controlled Trial [mdpi.com]
- 7. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antidiabetic Effects of Genistein: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying its effects on pancreatic β-cell function - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "The effects of trans-resveratrol on insulin resistance, inflammation, " by Jeanne M. Walker, Patricia A. Eckardt et al. [digitalcommons.molloy.edu]
- 15. The effects of trans-resveratrol on insulin resistance, inflammation, and microbiota in men with the metabolic syndrome: A pilot randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol improves insulin sensitivity, reduces oxidative stress and activates the Akt pathway in type 2 diabetic patients | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. hcplive.com [hcplive.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Cinnamon may improve blood sugar control for people with prediabetes [nutraingredients.com]
- 20. drruscio.com [drruscio.com]
- 21. researchgate.net [researchgate.net]
- 22. buzzrx.com [buzzrx.com]
- 23. mdpi.com [mdpi.com]
- 24. In vitro α-glucosidase inhibitory assay [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Beta-Cell Function: Insulin Secretion of Isolated Islets | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling 2'',4''-Di-O-(E-p-Coumaroyl)afzelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on best practices for handling fine chemical powders and structurally related flavonoid compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[1] A face shield may be required for operations with a high risk of splashing or dust generation.[1][2] | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Disposable nitrile gloves should be worn for short-term protection.[1] A standard laboratory coat must be worn and fully buttoned.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[1][3][4] This should be used in conjunction with administrative and engineering controls like a fume hood.[1] | To prevent inhalation of fine powder particles. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[1] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to safely handle this compound.
-
Preparation and Engineering Controls :
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
-
Weighing and Solution Preparation :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound on a tared weigh boat or paper.
-
To dissolve, add the solvent to the vessel containing the weighed compound to avoid generating dust.
-
-
Experimental Use :
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
-
Post-Handling :
-
Thoroughly clean the work area after handling is complete.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Operational Workflow for Handling Compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Waste Containers :
-
Solid Waste :
-
Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a designated, sealed, and chemically resistant waste container.
-
Never dispose of organic compounds down the drain.[7]
-
-
Disposal Procedure :
Caption: Disposal Workflow for Compound Waste.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. hsa.ie [hsa.ie]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
